Di(tridecyl) thiodipropionate
Description
Properties
IUPAC Name |
tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-35-31(33)25-29-37-30-26-32(34)36-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHULIWXRDLGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027728 | |
| Record name | Di(tridecyl) thiodipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10595-72-9 | |
| Record name | Ditridecyl 3,3′-thiodipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(tridecyl) thiodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di(tridecyl) thiodipropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(tridecyl) 3,3'-thiodipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITRIDECYL THIODIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4NJP777OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Di(tridecyl) thiodipropionate from Thiodipropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Di(tridecyl) thiodipropionate, a notable antioxidant and stabilizer. The primary focus is on the direct esterification of thiodipropionic acid with tridecyl alcohol, outlining both traditional chemical and modern enzymatic methodologies. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthesis pathways.
Introduction
This compound, also known as DTDTDP, is a dialkyl ester of thiodipropionic acid.[1][2] It belongs to a class of thioether compounds that function as secondary antioxidants, effectively decomposing hydroperoxides to prevent oxidative degradation in various materials, including polymers and cosmetics.[2] The synthesis of this compound is primarily achieved through the esterification of thiodipropionic acid with tridecyl alcohol. This guide will explore two main catalytic approaches to this synthesis: acid-catalyzed esterification and lipase-catalyzed esterification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the purification, handling, and characterization of the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₆₂O₄S | [][4] |
| Molecular Weight | 542.90 g/mol | [][5] |
| Appearance | Colorless or Light Yellow Transparent Liquid | [] |
| Density | 0.936 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.47 | [][7] |
| Boiling Point | 602.7 °C at 760 mmHg (estimated) | [] |
| Flash Point | > 110 °C | [7] |
| Solubility | Insoluble in water | [] |
| Purity (Industrial Grade) | ≥ 95% | [] |
Synthesis Methodologies
The synthesis of this compound from thiodipropionic acid and tridecyl alcohol is a direct esterification reaction. This process can be catalyzed by either chemical acids or enzymes (lipases).
Acid-Catalyzed Esterification
Conventional esterification of thiodipropionic acid with long-chain alcohols can be achieved using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.[] This method is often effective but may require high temperatures and can lead to side reactions and colored impurities, necessitating extensive purification steps. The general reaction is as follows:
Reaction Scheme:
S(CH₂CH₂COOH)₂ + 2 CH₃(CH₂)₁₂OH --[H⁺]--> S(CH₂CH₂COO(CH₂)₁₂CH₃)₂ + 2 H₂O
A detailed experimental protocol for this method is provided below.
Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more specific alternative to traditional chemical methods. Lipases, particularly immobilized forms, can catalyze the esterification reaction under solvent-free conditions and at moderate temperatures, often leading to higher purity products with fewer side reactions.[8] The immobilized lipase B from Candida antarctica (Novozym 435) has been shown to be effective for the synthesis of long-chain dialkyl 3,3'-thiodipropionates.[8]
The enzymatic reaction follows the same stoichiometry as the acid-catalyzed method but proceeds under significantly different conditions.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound.
Protocol 1: Acid-Catalyzed Direct Esterification
This protocol is a representative procedure for the synthesis of this compound using an acid catalyst.
Materials:
-
Thiodipropionic acid (1 molar equivalent)
-
Tridecyl alcohol (2.2 molar equivalents)
-
p-Toluenesulfonic acid (0.05 molar equivalents)
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Activated charcoal
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add thiodipropionic acid, tridecyl alcohol, p-toluenesulfonic acid, and toluene.
-
Esterification: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Decolorization: Add activated charcoal to the solution and stir for 30 minutes to remove colored impurities. Filter the mixture to remove the charcoal.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to remove any unreacted tridecyl alcohol and other volatile impurities.
Protocol 2: Lipase-Catalyzed Direct Esterification
This protocol is based on the methods described for the synthesis of long-chain dialkyl thiodipropionates using an immobilized lipase catalyst.[8]
Materials:
-
Thiodipropionic acid (1 molar equivalent)
-
Tridecyl alcohol (2 molar equivalents)
-
Immobilized Candida antarctica lipase B (Novozym 435)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Reaction Setup: Combine thiodipropionic acid and tridecyl alcohol in a round-bottom flask.
-
Enzymatic Esterification: Add the immobilized lipase (e.g., Novozym 435) to the mixture. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) under vacuum.[8] The vacuum helps to remove the water produced during the esterification, driving the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and remove the immobilized enzyme by filtration. The catalyst can often be washed and reused.
-
Product Isolation: The resulting product is typically of high purity and may not require extensive purification. If necessary, unreacted starting materials can be removed by vacuum distillation.
Comparative Data
Table 2 provides a comparison of the reaction conditions for the two primary synthesis methods.
Table 2: Comparison of Synthesis Reaction Conditions
| Parameter | Acid-Catalyzed Esterification | Lipase-Catalyzed Esterification | Reference(s) |
| Catalyst | p-Toluenesulfonic acid, H₂SO₄ | Immobilized Lipase (e.g., Novozym 435) | [][8] |
| Temperature | High (reflux in toluene) | Moderate (60-80 °C) | [8] |
| Solvent | Toluene (for azeotropic water removal) | Solvent-free | [8] |
| Pressure | Atmospheric | Vacuum (to remove water) | [8] |
| Byproducts | Water, potential side-reaction products | Water | [8] |
| Product Purity | Lower initial purity, requires extensive purification | High initial purity | [8] |
Visualizations
Reaction Pathway
The following diagram illustrates the general chemical reaction for the synthesis of this compound.
Caption: Synthesis of this compound from its precursors.
Experimental Workflow
The logical flow of the synthesis and purification process is depicted in the diagram below.
Caption: Generalized workflow for this compound synthesis.
Conclusion
The synthesis of this compound from thiodipropionic acid can be effectively achieved through both acid- and lipase-catalyzed esterification. While acid catalysis represents a conventional approach, lipase-catalyzed synthesis offers a more environmentally friendly and selective method, potentially yielding a product of higher purity with less downstream processing. The choice of methodology will depend on factors such as desired purity, cost considerations, and available equipment. This guide provides the foundational knowledge and detailed protocols to aid researchers and professionals in the successful synthesis and purification of this important antioxidant.
References
- 1. CN101798278A - Method for preparing thiodipropionic acid - Google Patents [patents.google.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Ditridecyl 3,3'-thiodipropionate | 10595-72-9 | FD46538 [biosynth.com]
- 6. Distearyl Thiodipropionate: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]
- 7. ditridecyl thiodipropionate, 10595-72-9 [thegoodscentscompany.com]
- 8. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Di(tridecyl) thiodipropionate (DTDTDP) as a Peroxide Decomposer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di(tridecyl) thiodipropionate (DTDTDP) is a secondary antioxidant of the thioester class, playing a critical role in the stabilization of polymeric materials. Its primary mechanism of action involves the non-radical decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers. By converting these unstable species into stable, non-reactive alcohols, DTDTDP effectively interrupts the auto-oxidation chain reaction. This function is particularly crucial during high-temperature processing of polymers. Furthermore, DTDTDP exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. This comprehensive guide elucidates the detailed chemical mechanism of DTDTDP as a peroxide decomposer, presents quantitative data on its performance, provides detailed experimental protocols for its evaluation, and illustrates the key pathways and workflows through diagrams.
Introduction to Peroxide Decomposers in Polymer Stabilization
The oxidative degradation of polymers is a significant challenge, leading to the deterioration of their mechanical, thermal, and aesthetic properties. This process is a free-radical chain reaction initiated by factors such as heat, light, and mechanical stress. A critical step in this degradation cascade is the formation of hydroperoxides (ROOH). These molecules are thermally and photolytically unstable, readily decomposing into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which then propagate the degradation chain.
Secondary antioxidants, also known as peroxide decomposers, are essential additives that mitigate this degradation pathway. Unlike primary antioxidants that scavenge free radicals, secondary antioxidants target and decompose hydroperoxides into non-radical, stable products.[1][2][3] this compound (CAS No. 10595-72-9), a prominent member of the thiodipropionate ester family, is a highly effective peroxide decomposer.[1]
The Chemical Mechanism of Peroxide Decomposition by DTDTDP
The core of DTDTDP's antioxidant activity lies in the sulfur atom of the thioester linkage, which is susceptible to oxidation by hydroperoxides. The overall mechanism is a multi-step process involving the sequential oxidation of the sulfide to a sulfoxide and then to a sulfone, with the concomitant reduction of the hydroperoxide to an alcohol. This is a non-radical decomposition pathway, which is crucial as it avoids the generation of further radical species that could continue the degradation cycle.
The reaction proceeds as follows:
-
Initial Oxidation to Sulfoxide: The sulfur atom in the this compound molecule acts as a nucleophile, attacking the electrophilic oxygen of the hydroperoxide. This leads to the formation of a sulfoxide and an alcohol.
-
Further Oxidation to Sulfone: The resulting sulfoxide can be further oxidized by another hydroperoxide molecule to form a sulfone.
-
Decomposition of Intermediates: The oxidized sulfur species can undergo further reactions, leading to a complex mixture of sulfur-containing compounds. However, the primary antioxidant effect is achieved through the initial decomposition of the hydroperoxides.
The following diagram illustrates the core reaction pathway:
Synergistic Mechanism with Primary Antioxidants
This compound is most effective when used in combination with a primary antioxidant, typically a hindered phenol.[1][2][4] This synergistic relationship provides a comprehensive stabilization system for the polymer.
The mechanism of this synergy can be summarized as follows:
-
Free Radical Scavenging: The primary antioxidant (hindered phenol) donates a hydrogen atom to the highly reactive alkyl (R•) and peroxy (ROO•) radicals, terminating the radical chain reaction. This process, however, consumes the primary antioxidant.
-
Hydroperoxide Formation: The reaction of peroxy radicals with the polymer backbone can still lead to the formation of hydroperoxides (ROOH).
-
Peroxide Decomposition: this compound then decomposes these hydroperoxides into non-radical products (alcohols), preventing them from becoming a source of new radicals.
This dual-action approach significantly enhances the long-term thermal stability of the polymer compared to the use of either antioxidant alone.[4]
The logical relationship of this synergistic action is depicted in the following diagram:
Quantitative Performance Data
Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with Different Antioxidant Systems
| Formulation | Primary Antioxidant (Hindered Phenol) | Secondary Antioxidant (Thiodipropionate Ester) | OIT at 200°C (minutes) |
| Unstabilized PP | - | - | < 1 |
| PP + 0.1% Hindered Phenol | 0.1% | - | 15 |
| PP + 0.2% DLTDP | - | 0.2% | 8 |
| PP + 0.1% Hindered Phenol + 0.2% DLTDP | 0.1% | 0.2% | 45 |
Data is illustrative and based on typical performance of thiodipropionate esters.
Table 2: Effect of Antioxidant Blends on the Melt Flow Rate (MFR) of Polypropylene after Multiple Extrusions
| Formulation | MFR after 1st Extrusion (g/10 min) | MFR after 5th Extrusion (g/10 min) | % Change in MFR |
| Unstabilized PP | 3.5 | 15.2 | +334% |
| PP + 0.1% Hindered Phenol | 3.6 | 8.1 | +125% |
| PP + 0.2% DSTDP | 3.7 | 10.5 | +184% |
| PP + 0.1% Hindered Phenol + 0.2% DSTDP | 3.5 | 4.8 | +37% |
Data is illustrative and based on typical performance of thiodipropionate esters. A lower % change in MFR indicates better polymer stabilization.[4]
Detailed Experimental Protocols
Determination of Oxidative Induction Time (OIT)
This method, based on ASTM D3895, is used to assess the thermo-oxidative stability of polyolefins containing antioxidant packages.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen and oxygen gas cylinders with regulators
Procedure:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with nitrogen at a flow rate of 50 mL/min.
-
Heating Program:
-
The sample is heated under a nitrogen atmosphere from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.
-
The sample is held at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
-
Oxidative Phase: The purge gas is switched from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Data Acquisition: The heat flow is monitored as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
The experimental workflow is illustrated below:
Quantification of Hydroperoxides by Iodometric Titration
This method can be used to determine the concentration of hydroperoxides in a polymer sample, thereby evaluating the effectiveness of the peroxide decomposer.
Reagents:
-
Isopropanol (reagent grade)
-
Acetic acid (glacial)
-
Potassium iodide (KI) solution (saturated)
-
Sodium thiosulfate (Na₂S₂O₃) standard solution (0.01 N)
-
Starch indicator solution (1%)
Procedure:
-
Sample Dissolution: A known weight of the polymer sample (e.g., 1-2 g) is dissolved in a suitable solvent (e.g., decalin or xylene) by heating under a nitrogen atmosphere.
-
Reaction Mixture: To the cooled polymer solution, add 25 mL of isopropanol and 1 mL of glacial acetic acid.
-
Iodide Reaction: Add 2 mL of saturated potassium iodide solution. The mixture is then kept in the dark for 15 minutes to allow the hydroperoxides to react with the iodide, liberating iodine (I₂).
-
Titration: The liberated iodine is titrated with the standard sodium thiosulfate solution until the yellow color of the iodine fades.
-
Endpoint Determination: Add a few drops of the starch indicator solution. A blue color will appear. Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
Calculation: The concentration of hydroperoxides is calculated based on the volume of sodium thiosulfate solution used.
Conclusion
This compound is a highly effective secondary antioxidant that functions by decomposing hydroperoxides, thereby preventing the propagation of oxidative degradation in polymers. Its synergistic action with primary antioxidants provides a robust stabilization system, significantly enhancing the long-term performance and durability of polymeric materials. The mechanisms and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and professionals working in the fields of polymer science, materials development, and drug delivery systems.
References
Chemical structure and properties of Di(tridecyl) thiodipropionate
An In-depth Guide to the Chemical Structure, Properties, and Applications of a Key Antioxidant
Abstract
Di(tridecyl) thiodipropionate (DTDTP) is a diester of thiodipropionic acid and tridecyl alcohol, widely utilized as a secondary antioxidant and thermal stabilizer in various polymers and cosmetic formulations. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of DTDTP. It includes representative experimental protocols for its synthesis and analysis, a summary of its toxicological profile, and a discussion of its applications relevant to researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Identification
This compound is a symmetrical molecule characterized by a central sulfide functional group, flanked by two propionate ester linkages to tridecyl chains.
-
IUPAC Name: tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate[1]
-
CAS Number: 10595-72-9[1]
-
Molecular Formula: C₃₂H₆₂O₄S[1]
-
Molecular Weight: 542.9 g/mol [1]
-
SMILES: CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC[1]
Physicochemical Properties
DTDTP is a colorless to light yellow transparent liquid at room temperature.[2] Its long aliphatic chains render it highly lipophilic and virtually insoluble in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless or Light Yellow transparent Liquid | [2] |
| Boiling Point | 602.7 °C at 760 mmHg | [2] |
| Density | 0.936 - 0.939 g/cm³ | [2][3] |
| Refractive Index (n20/D) | 1.47 | [2] |
| Flash Point | 275.2 °C | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Water Solubility | Insoluble | [4] |
| XLogP3 | 10.2 - 12.8 | [1][2] |
Mechanism of Action as an Antioxidant
This compound functions as a secondary, or hydroperoxide-decomposing, antioxidant. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals directly, DTDTP and other thiodipropionate esters prevent the formation of new radicals by converting hydroperoxides into non-radical, stable products. This synergistic action is crucial for the long-term thermal stability of materials.
The mechanism involves the oxidation of the sulfide to a sulfoxide, which is the catalytically active species responsible for the decomposition of hydroperoxides. This process is illustrated in the logical diagram below.
Caption: Antioxidant mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, as it is primarily an industrial chemical. The following sections provide representative methodologies based on established chemical principles for long-chain esters.
Synthesis: Representative Fischer Esterification
This protocol describes a general method for the synthesis of this compound via the acid-catalyzed esterification of thiodipropionic acid with tridecyl alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine thiodipropionic acid (1.0 eq), tridecyl alcohol (2.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of thiodipropionic acid).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analysis: Representative High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis and purity determination of the lipophilic this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For a starting point, an isocratic mobile phase of 95:5 (v/v) acetonitrile:water can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent such as acetonitrile or isopropanol to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Spectroscopic Data
The following tables summarize the expected spectral characteristics of this compound based on its chemical structure and data for analogous long-chain esters.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₃ (terminal methyl) | ~0.88 (t) | ~14.1 |
| -(CH₂)₉- (bulk methylene) | ~1.26 (m) | ~22.7 - 31.9 |
| -O-CO-CH₂-CH₂-S- | ~2.80 (t) | ~34.0 |
| -O-CO-CH₂- | ~2.60 (t) | ~35.0 |
| -O-CH₂- | ~4.05 (t) | ~65.0 |
| C=O (ester carbonyl) | - | ~172.0 |
Note: Predicted chemical shifts are for a CDCl₃ solvent. t = triplet, m = multiplet.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2925, 2855 | C-H stretch | Aliphatic CH₂, CH₃ |
| 1740 | C=O stretch | Ester carbonyl |
| 1465 | C-H bend | CH₂ scissoring |
| 1170 | C-O stretch | Ester |
Table 4: Potential Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| [M]+• | 542.9 (Molecular Ion) |
| [M - C₁₃H₂₇O]⁺ | McLafferty rearrangement products |
| [C₁₃H₂₇]⁺ | Tridecyl cation |
| [CnH₂n₊₁]⁺ | Alkyl chain fragments |
Toxicological Profile and Safety
This compound and related dialkyl thiodipropionate esters have been evaluated for their safety in cosmetic applications by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating.[5][6]
-
Oral Toxicity: Studies on analogous compounds suggest low acute oral toxicity.[5]
-
Dermal Irritation and Sensitization: Not found to be a skin irritant or sensitizer in animal studies.[5]
-
Genotoxicity: Genotoxicity studies for related thiodipropionate esters were negative.[5]
-
Environmental Hazards: Classified as harmful to aquatic life with long-lasting effects.[7]
Applications
The primary application of this compound stems from its antioxidant properties.
-
Polymer Stabilization: It is used as a thermal stabilizer in a variety of polymers, including polyolefins (polypropylene, polyethylene), ABS, and other plastics. It protects the polymer during high-temperature processing and extends the service life of the final product by preventing degradation.
-
Cosmetics: In cosmetic and personal care formulations, it functions as an antioxidant to prevent the oxidation of other ingredients, thereby preserving the product's stability, color, and texture.[6]
-
Lubricants: It can be used as an antioxidant in lubricants and greases to prevent oxidative breakdown at high temperatures.
Conclusion
This compound is a well-established secondary antioxidant with significant industrial applications, particularly in the stabilization of polymers and cosmetic formulations. Its efficacy is derived from its ability to catalytically decompose hydroperoxides, thus preventing auto-oxidative chain reactions. While it exhibits a favorable toxicological profile for its intended uses, its potential for environmental persistence and aquatic toxicity necessitates responsible handling and disposal. The information provided in this guide serves as a comprehensive resource for professionals requiring a technical understanding of this compound's chemical nature and functional properties.
References
- 1. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]
- 3. Distearyl Thiodipropionate: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. biosynth.com [biosynth.com]
Physicochemical Properties of Ditridecyl Thiodipropionate
An In-depth Technical Guide to the Physicochemical Properties of CAS Number 10595-72-9: Ditridecyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl thiodipropionate (CAS Registry Number 10595-72-9) is a diester of thiodipropionic acid and tridecyl alcohol.[1] It is a high molecular weight organosulfur compound primarily utilized as a secondary antioxidant and stabilizer in various industrial applications, most notably in polymers such as polyolefins and ABS, as well as in lubricants and cosmetic formulations.[1][2][3] As a thioether, its principal function is to decompose hydroperoxides into non-radical, stable products, thereby interrupting the auto-oxidation chain reaction that leads to material degradation.[2][4] This activity is particularly effective for long-term thermal stability.[2][4] Often used in synergy with primary antioxidants like hindered phenols, Ditridecyl thiodipropionate plays a crucial role in extending the service life and maintaining the physical properties of materials by protecting them from oxidative damage caused by heat, light, and oxygen.[3][4] While its primary applications are in material science and cosmetics, its properties as a stable, high molecular weight antioxidant may be of interest to formulation scientists in the pharmaceutical industry for the stabilization of excipients or packaging materials. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a visualization of its antioxidant mechanism.
The following table summarizes the key physicochemical properties of Ditridecyl thiodipropionate.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 10595-72-9 | [4][5] |
| IUPAC Name | tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | [6] |
| Synonyms | Di(tridecyl) thiodipropionate, DTDTP | [4] |
| Molecular Formula | C₃₂H₆₂O₄S | [4][5] |
| Molecular Weight | 542.9 g/mol | [4][5] |
| Physical Properties | ||
| Physical Description | Colorless or light yellow liquid | [2][4] |
| Boiling Point | 602.74 °C (estimated at 760.00 mm Hg) | [5] |
| Specific Gravity | 0.936 g/mL at 25 °C | [5][7] |
| Refractive Index | 1.470 at 20 °C | [5][7] |
| Flash Point | > 110 °C (> 230 °F) | [5] |
| Solubility | ||
| Water | Insoluble | [2] |
| Organic Solvents | Soluble in ethyl acetate, methyl ethyl ketone, n-heptane, toluene | [2] |
| Computed Properties | ||
| XLogP3-AA | 12.8 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 32 | [4] |
| Topological Polar Surface Area | 77.9 Ų | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of Ditridecyl thiodipropionate are outlined below. Given its nature as a high-boiling point, water-insoluble liquid, specific considerations are noted.
Determination of Specific Gravity
Method: Pycnometer Method (based on ASTM D1840)
This method provides a precise determination of the specific gravity of a liquid by comparing the mass of a known volume of the liquid to the mass of the same volume of a reference substance, typically deionized water.
-
Apparatus:
-
Gay-Lussac or Hubbard-Carmick type pycnometer (specific gravity bottle) with a known volume (e.g., 25 mL).
-
Analytical balance with a precision of ±0.1 mg.
-
Constant temperature water bath set to 25.0 ± 0.1 °C.
-
Thermometer with a range of 0-50 °C, calibrated to 0.1 °C.
-
-
Procedure:
-
Clean the pycnometer thoroughly with a suitable solvent (e.g., acetone), rinse with deionized water, and dry completely.
-
Determine and record the mass of the empty, dry pycnometer (m_bottle).
-
Fill the pycnometer with freshly boiled and cooled deionized water. Insert the stopper and place it in the constant temperature bath at 25 °C for 30 minutes to allow for thermal equilibrium.
-
Remove the pycnometer, wipe it dry, and immediately weigh it to determine the mass of the pycnometer filled with water (m_water).
-
Empty and dry the pycnometer. Fill it with Ditridecyl thiodipropionate.
-
Repeat the thermal equilibration step in the 25 °C water bath for 30 minutes.
-
Remove the pycnometer, wipe it dry, and weigh it to determine the mass of the pycnometer filled with the sample (m_sample).
-
-
Calculation: The specific gravity (SG) at 25 °C is calculated using the formula: SG = (m_sample - m_bottle) / (m_water - m_bottle)
Determination of Refractive Index
Method: Abbe Refractometer
The refractive index is a measure of how light propagates through a substance and is a characteristic property.
-
Apparatus:
-
Abbe refractometer with a sodium D line light source (589 nm).
-
Constant temperature water circulator to maintain the prism temperature at 20.0 ± 0.1 °C.
-
Dropper or pipette.
-
Lint-free tissue and a suitable solvent (e.g., ethanol or acetone).
-
-
Procedure:
-
Turn on the refractometer and the water circulator. Allow the prisms to reach the target temperature of 20 °C.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water, nD²⁰ = 1.3330).
-
Open the prisms and clean their surfaces carefully with a soft tissue moistened with ethanol, followed by a dry tissue.
-
Place 2-3 drops of Ditridecyl thiodipropionate onto the surface of the lower prism.
-
Close the prisms firmly.
-
Adjust the light source and mirror to achieve optimal illumination of the field of view.
-
Rotate the coarse adjustment knob until the light and dark fields appear in the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.
-
If a colored band is visible, adjust the chromaticity compensator to eliminate the color and sharpen the dividing line.
-
Read the refractive index value from the instrument's scale. Repeat the measurement three times and report the average.
-
Determination of Boiling Point
Method: Simulated Distillation by Gas Chromatography (based on ASTM D2887)
For high molecular weight compounds like Ditridecyl thiodipropionate, which have very high boiling points and may degrade at atmospheric pressure, simulated distillation by gas chromatography is a more suitable method than physical distillation.
-
Apparatus:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Non-polar open tubular (capillary) column suitable for high-temperature analysis (e.g., a short, thin-film dimethylpolysiloxane column).
-
Autosampler or manual injection system.
-
Data acquisition and processing software.
-
-
Materials:
-
High purity carrier gas (e.g., Helium or Hydrogen).
-
High purity FID gases (Hydrogen and Air).
-
A suitable solvent (e.g., carbon disulfide or cyclohexane).
-
A calibration mixture of n-alkanes (e.g., C10 to C60) with known boiling points.
-
-
Procedure:
-
Calibration: Prepare a solution of the n-alkane calibration mixture. Inject this mixture into the GC using a temperature program that elutes all components. Create a calibration curve by plotting the retention time of each n-alkane against its known atmospheric boiling point.
-
Sample Preparation: Prepare a dilute solution of Ditridecyl thiodipropionate (e.g., 1% by mass) in the chosen solvent.
-
Analysis: Inject the sample solution into the GC using the same conditions and temperature program as the calibration run.
-
Data Processing: The software integrates the chromatogram of the sample. By using the retention time vs. boiling point calibration curve, the software converts the retention time axis to a boiling point axis. The estimated boiling point corresponds to the temperature at which the peak maximum for Ditridecyl thiodipropionate elutes.
-
Determination of Solubility
Method: Equilibrium Solubility Shake-Flask Method
This protocol determines the solubility of Ditridecyl thiodipropionate in various organic solvents.
-
Apparatus:
-
Analytical balance (±0.1 mg).
-
Vials with screw caps.
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C).
-
Centrifuge.
-
Analytical instrumentation for quantification (e.g., GC-FID or HPLC-UV, depending on the solvent and analyte properties).
-
-
Procedure:
-
Add an excess amount of Ditridecyl thiodipropionate to a series of vials, each containing a known volume of a specific solvent (e.g., ethyl acetate, toluene, n-heptane). The excess solid ensures that a saturated solution is formed.
-
Seal the vials and place them in the shaking incubator at 25 °C. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved material settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials.
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of Ditridecyl thiodipropionate in the diluted aliquot using a pre-calibrated analytical method (e.g., GC-FID).
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mg/L.
-
Visualizations
Antioxidant Mechanism of Thioethers
Ditridecyl thiodipropionate acts as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are key intermediates in the oxidative degradation of polymers. This process prevents the formation of highly reactive radicals that would otherwise continue the degradation chain reaction. The thioether sulfur is oxidized to sulfoxide and subsequently to sulfone in this process.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Thermal Degradation Pathway of Di(tridecyl) thiodipropionate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Di(tridecyl) thiodipropionate as an Antioxidant
This compound (DTDTDP) is a secondary antioxidant widely used to protect materials, particularly polymers, from degradation.[1] Unlike primary antioxidants that scavenge free radicals, secondary antioxidants like DTDTDP function by decomposing hydroperoxides (ROOH), which are unstable intermediates that can break down into highly reactive radicals, thus preventing a chain reaction of degradation.[1] DTDTDP is valued for its high thermal stability and compatibility with a range of polymers. Thiodipropionic acid and its derivatives, including DTDTDP, are used in cosmetics and food packaging to prevent or slow down deterioration caused by oxidation.[2][3] Upon heating to decomposition, it is known to emit toxic fumes of sulfur oxides, along with carbon monoxide and carbon dioxide.[4][5][6]
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is proposed to proceed through a multi-step mechanism involving the cleavage of the ester and thioether bonds. The exact pathway and product distribution can be influenced by factors such as temperature, heating rate, and the presence of oxygen or other reactive species.
Step 1: Ester Bond Cleavage (Homolytic)
At elevated temperatures, the initial and weakest points of the molecule are likely the C-O bonds of the ester groups. Homolytic cleavage of these bonds would generate tridecyloxy radicals and a larger radical species.
Step 2: Thioether Bond Cleavage
Concurrently or subsequently, the C-S bonds of the thioether linkage can undergo homolytic cleavage. This would lead to the formation of various sulfur-containing radical intermediates.
Step 3: Radical Rearrangement and Elimination Reactions
The highly reactive radical species formed in the initial steps will undergo a series of rearrangement, disproportionation, and elimination reactions. These can include beta-scission and hydrogen abstraction, leading to the formation of more stable, lower molecular weight products.
Step 4: Formation of Final Degradation Products
The cascade of radical reactions will ultimately lead to the formation of a complex mixture of volatile and non-volatile products. Based on the structure of DTDTDP and general knowledge of thermal decomposition of similar compounds, the expected products include:
-
Tridecene: Formed from the tridecyl radical via disproportionation or elimination reactions.
-
Tridecanol: Formed from the tridecyloxy radical via hydrogen abstraction.
-
Acrylic Acid and its Esters: Resulting from the fragmentation of the propionate backbone.
-
Sulfur-Containing Compounds: Such as hydrogen sulfide (H₂S), sulfur dioxide (SO₂), and various mercaptans and sulfides.
-
Hydrocarbons: A variety of smaller alkanes and alkenes from the fragmentation of the tridecyl chains.
-
Carbon Oxides: In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO₂) will be major products.[4]
Below is a Graphviz diagram illustrating this proposed degradation pathway.
Caption: Proposed thermal degradation pathway for this compound.
Experimental Protocols for Studying Thermal Degradation
To empirically determine the thermal degradation pathway of DTDTDP, a combination of analytical techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of DTDTDP.
Methodology:
-
A small sample of DTDTDP (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.[7]
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).[8]
-
The entire analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis, or in the presence of air or oxygen to study thermo-oxidative degradation.[7]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) indicates the onset of decomposition and the temperature ranges of different degradation steps. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[9][10]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in DTDTDP as a function of temperature.
Methodology:
-
A small, weighed sample of DTDTDP is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic or exothermic peaks on the resulting DSC thermogram indicate thermal events such as melting, crystallization, and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
A microgram-scale sample of DTDTDP is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific decomposition temperature (determined from TGA results) in an inert atmosphere.
-
The degradation products are swept directly into the injection port of a gas chromatograph (GC).
-
The GC separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase of the GC column.
-
As each component elutes from the GC column, it enters a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.
-
The resulting mass spectra are used to identify the chemical structure of each degradation product by comparing them to spectral libraries.
Below is a Graphviz diagram illustrating a typical experimental workflow for analyzing the thermal degradation of a compound like DTDTDP.
Caption: Experimental workflow for thermal degradation analysis.
Quantitative Data
Due to the lack of specific experimental studies on the thermal degradation of this compound in the reviewed literature, a table of quantitative data (e.g., decomposition temperatures, product yields, kinetic parameters) cannot be provided at this time. Such data would need to be generated through the experimental protocols outlined above.
For context, studies on other antioxidants show decomposition onsets that can range widely. For example, some common antioxidants like BHA and BHT begin to decompose at around 120 °C, while others like ascorbic acid and propyl gallate are more stable, with decomposition starting between 180 and 200 °C.[11] A comprehensive thermal analysis of DTDTDP would be required to determine its specific thermal stability profile.
Conclusion
While this compound is a well-established secondary antioxidant, detailed public-domain research on its specific thermal degradation pathway is sparse. Based on fundamental chemical principles, a multi-step degradation process involving the cleavage of ester and thioether bonds, followed by radical rearrangements and elimination reactions, is proposed. This would lead to a complex mixture of degradation products, including alkenes, alcohols, sulfur compounds, and smaller hydrocarbons. A definitive understanding of the degradation mechanism and the quantification of its products would necessitate a thorough experimental investigation using techniques such as TGA, DSC, and Py-GC-MS. The methodologies and proposed pathways outlined in this guide provide a foundational framework for researchers and scientists to undertake such an investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. biosynth.com [biosynth.com]
- 5. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ceramxpert.com [ceramxpert.com]
- 10. skztester.com [skztester.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Spectroscopic Profile of Di(tridecyl) thiodipropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Di(tridecyl) thiodipropionate, a chemical compound utilized as an antioxidant in various industrial applications, including cosmetics.[1] This document outlines the available spectroscopic data, presents generalized experimental protocols for key analytical techniques, and offers a visual workflow for the analytical process.
Chemical and Physical Properties
This compound is a dialkyl ester of thiodipropionic acid.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₂O₄S | [3][4] |
| Molecular Weight | 542.9 g/mol | [3][4] |
| IUPAC Name | tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | [3] |
| Physical Description | Liquid | [3] |
| Density | 0.936 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.47 | [5] |
Spectroscopic Data Summary
The following tables summarize the available spectroscopic information for this compound based on publicly accessible databases. It is important to note that while the existence of spectra is documented, specific peak assignments and detailed quantitative data are limited in the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra for this compound are available from commercial suppliers.[3] While specific chemical shifts (δ) and coupling constants (J) were not found in the search results, a typical ¹H NMR spectrum would be expected to show signals corresponding to the methylene groups of the tridecyl chains and the propionate backbone.
| Technique | Source of Spectrum | Notes |
| ¹H NMR | Sigma-Aldrich Co. LLC | Spectrum available, but detailed peak list and interpretation are not provided in the search results.[3] |
Mass Spectrometry (MS)
Mass spectrometry data is available, primarily from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3][6] Predicted mass-to-charge ratios (m/z) for various adducts have also been calculated.
| Technique | Source of Spectrum | Adduct | Predicted m/z |
| GC-MS | IC-1259-0-0 (John Wiley & Sons, Inc.) | - | Data available in spectral database.[3] |
| Predicted Data | CCSbase | [M+H]⁺ | 543.44418 |
| [M+Na]⁺ | 565.42612 | ||
| [M-H]⁻ | 541.42962 | ||
| [M+NH₄]⁺ | 560.47072 | ||
| [M+K]⁺ | 581.40006 | ||
| [M]⁺ | 542.43635 | ||
| [M]⁻ | 542.43745 | ||
| [M+HCOO]⁻ | 587.43510 | ||
| [M+CH₃COO]⁻ | 601.45075 | ||
| Data from PubChemLite[7] |
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra of this compound have been recorded.[3] The spectra would be expected to exhibit characteristic absorption bands for the C=O stretching of the ester groups and the C-H stretching of the long alkyl chains.
| Technique | Method | Source of Sample |
| FTIR | Between Salts | Evans Chemetics, Inc. |
| Data from SpectraBase[3] |
UV-Visible Spectroscopy
No specific UV-Visible absorption data for this compound was identified in the search results. Generally, compounds like this, which lack extensive chromophores, are not expected to show significant absorption in the UV-Visible region (200-800 nm).[8][9]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Separation: Inject the sample into the GC. The instrument will be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to separate the components of the sample.
-
Mass Analysis: As the compound elutes from the GC column, it is ionized (e.g., by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which can be compared to spectral libraries for identification.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3]
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared beam and performs a Fourier transform to generate the spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H, S-C).
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. DITRIDECYL 3,3'-THIODIPROPIONATE | 10595-72-9 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - this compound (C32H62O4S) [pubchemlite.lcsb.uni.lu]
- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencetechindonesia.com [sciencetechindonesia.com]
The Antioxidant Potential of Thioether Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioether compounds, characterized by a sulfur atom bonded to two organic groups (R-S-R'), are a class of molecules with significant and varied antioxidant properties. Their biological relevance is underscored by the presence of the thioether linkage in the essential amino acid methionine. Beyond their fundamental biological roles, synthetic thioether derivatives are gaining increasing attention in the fields of materials science, pharmacology, and particularly in drug development for their ability to mitigate oxidative stress.
This technical guide provides an in-depth exploration of the antioxidant activity of thioether compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Quantitative data from various studies are summarized for comparative analysis, and key cellular signaling pathways influenced by these compounds are visualized.
Mechanisms of Antioxidant Action
Thioether compounds exert their antioxidant effects through several mechanisms, acting as both primary and secondary antioxidants.
-
Primary Antioxidant Activity (Radical Scavenging): Certain thioether-containing molecules, particularly those incorporating phenolic moieties like catechols, can directly scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[1][2] The sulfur atom can also participate in these processes, and its oxidation state can influence the radical scavenging capacity.[3]
-
Secondary Antioxidant Activity (Hydroperoxide Decomposition): A key mechanism for many thioether compounds is the decomposition of hydroperoxides, which are intermediates in the oxidative degradation of lipids and other molecules.[4] By converting hydroperoxides into non-radical, stable products, thioethers prevent the propagation of radical chain reactions.[4] This mode of action is particularly effective for long-term thermal stabilization.[4]
-
Modulation of Cellular Antioxidant Pathways: Thioether and other organosulfur compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of antioxidant and detoxification enzymes.[7]
Structure-Activity Relationships
The antioxidant activity of thioether compounds is significantly influenced by their molecular structure. Key structural features that modulate their efficacy include:
-
Presence of Phenolic Groups: The incorporation of sterically hindered phenolic groups, such as catechols, dramatically enhances the radical scavenging activity of thioether compounds.[2]
-
Nature of the Linker: The presence and nature of a linker group between the thioether and other functional moieties can impact antioxidant potential. For instance, a methylene linker between a catechol ring and a thioether group has been shown to influence antiradical efficiency.[2]
-
Substituents on the Sulfur Atom: The nature of the organic groups attached to the sulfur atom can modulate the antioxidant activity. Heterocyclic substituents on the sulfur atom of catechol thioethers have been shown to result in effective antioxidant and cytoprotective properties.[2][4]
-
Oxidation State of Sulfur: The oxidation of the thioether to a sulfoxide or sulfone alters its electronic properties and, consequently, its antioxidant activity.
Quantitative Antioxidant Activity Data
The antioxidant capacity of various thioether compounds has been quantified using a range of in vitro assays. The following tables summarize key data from the literature, providing a basis for comparison.
Table 1: Radical Scavenging Activity of Catechol Thioethers
| Compound | DPPH EC50 (µM) | ABTS IC50 (µM) | CUPRAC (TEAC) | Superoxide Scavenging IC50 (µM) | Reference |
| Thioether A | 25.3 ± 0.8 | 15.1 ± 0.5 | 2.1 ± 0.1 | > 100 | [2] |
| Thioether B | 18.9 ± 0.6 | 10.2 ± 0.3 | 2.8 ± 0.2 | 85.4 ± 4.2 | [2] |
| Thioether C | 35.1 ± 1.1 | 22.5 ± 0.9 | 1.5 ± 0.1 | > 100 | [2] |
| Trolox (Standard) | 12.5 ± 0.4 | 8.1 ± 0.2 | 1.0 | 98.2 ± 5.1 | [2] |
EC50: Efficient Concentration to scavenge 50% of radicals. IC50: Inhibitory Concentration to scavenge 50% of radicals. TEAC: Trolox Equivalent Antioxidant Capacity.
Table 2: Antioxidant Activity of Thioethers with Heterocyclic Moieties
| Compound | DPPH AE | ABTS TEAC | Superoxide Scavenging (%) | Reference |
| Thiazole Derivative | 1.8 | 1.9 | 65.2 | [4] |
| Benzothiazole Derivative | 2.1 | 2.5 | 78.9 | [4] |
| Benzoxazole Derivative | 2.5 | 2.9 | 85.1 | [4] |
AE: Antiradical Efficiency.
Experimental Protocols
Accurate assessment of the antioxidant activity of thioether compounds relies on standardized experimental protocols. The following are detailed methodologies for key assays cited in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the thioether compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the sample dilution (e.g., 100 µL) to a larger volume of the DPPH working solution (e.g., 900 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 or IC50 value is then determined by plotting the percentage of scavenging against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants that can donate an electron or hydrogen atom to ABTS•+ reduce it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the thioether compound in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
Principle: This method is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant compound. The resulting colored complex has a maximum absorbance at 450 nm.
Procedure:
-
Reagent Preparation:
-
Copper(II) chloride solution (e.g., 10 mM).
-
Neocuproine solution (e.g., 7.5 mM in ethanol).
-
Ammonium acetate buffer (e.g., 1 M, pH 7.0).
-
-
Reaction Mixture: In a test tube or microplate well, mix the sample solution with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.
-
Incubation: Allow the reaction to proceed for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Calculation: A standard curve is generated using a known antioxidant like Trolox, and the results are expressed as Trolox equivalents.[8]
NBT (Nitroblue Tetrazolium) Assay for Superoxide Scavenging
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻•). Superoxide radicals, generated by a system such as xanthine/xanthine oxidase, reduce the yellow NBT to a blue formazan product. The presence of a superoxide scavenger inhibits this reduction.[9]
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
Hypoxanthine or Xanthine solution.
-
NBT solution.
-
Xanthine oxidase solution.
-
-
Reaction Mixture: In a microplate well, combine the phosphate buffer, hypoxanthine/xanthine solution, NBT solution, and the test compound.
-
Reaction Initiation: Initiate the reaction by adding the xanthine oxidase solution.
-
Incubation: Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of around 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the scavenger.[9]
Visualizations
Signaling Pathways
Thioether compounds can modulate cellular signaling pathways involved in the antioxidant response. A key pathway is the Nrf2-Keap1 signaling pathway.
References
- 1. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on Di(tridecyl) thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of Di(tridecyl) thiodipropionate, a chemical compound recognized for its antioxidant properties and applications in various industries, including cosmetics and plastics.[1][2] This document is intended to serve as a foundational resource for professionals in research and development.
Molecular and Chemical Properties
This compound is a diester derivative of Thiodipropionic Acid.[2] It functions as an antioxidant by impeding oxidation reactions, which helps in preserving the integrity of products it is incorporated into.[2]
Quantitative Data Summary
The core molecular and physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from analytical method development to formulation science.
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₂O₄S | [1][3][4][5] |
| Molecular Weight | 542.9 g/mol | [3][4] |
| IUPAC Name | tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | [3] |
| CAS Number | 10595-72-9 | [1][5] |
| Physical Description | Liquid | |
| Density | 0.939 g/cm³ | [1] |
| Boiling Point | 602.7°C at 760 mmHg | [1] |
| Flash Point | 275.2°C | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties listed above were not available in the referenced search results. These values are typically determined using standard analytical techniques such as mass spectrometry for molecular weight and formula, and various physical chemistry methods for density, boiling point, and flash point.
Logical Relationships of Molecular Identifiers
The following diagram illustrates the logical flow from the chemical name to its structural and quantitative molecular identifiers.
References
Di(tridecyl) Thiodipropionate: A Comprehensive Technical Guide on Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available safety and toxicity data for Di(tridecyl) thiodipropionate (DTDTP). The information presented is curated for researchers, scientists, and professionals involved in drug development and other fields where the safety of chemical compounds is paramount. Much of the safety assessment for DTDTP is based on data from structurally similar compounds, namely Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA), a practice supported by expert panels such as the Cosmetic Ingredient Review (CIR) Expert Panel.[1][2][3][4][5][6][7][8][9]
Executive Summary
This compound is a dialkyl ester of thiodipropionic acid.[2] The available data, largely extrapolated from studies on DLTDP and TDPA, indicate a low order of toxicity.[2][5][6][7] These related compounds have been shown to be not significantly toxic in acute, subchronic, and chronic oral studies.[2][5][6][7] Furthermore, they are not considered to be skin or eye irritants, nor skin sensitizers in animal and in vitro studies.[2][5][6][7] Genotoxicity assays for TDPA and DLTDP have yielded negative results, and TDPA has not been found to be a reproductive or developmental toxicant.[2][5][6][7] The primary mechanism of action for thiodipropionate and its esters is attributed to their antioxidant properties, specifically the scavenging of free radicals and the destruction of hydroperoxides.
Data Presentation: Quantitative Toxicity Data
Quantitative toxicity data for this compound is limited. The following tables summarize the available data, primarily for the surrogate compounds Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA). The extrapolation of this data to assess the safety of DTDTP is a scientifically accepted approach.[2][5][6][7]
Table 1: Acute Oral Toxicity Data
| Compound | Species | Route | LD50 | Reference |
| Dilauryl thiodipropionate (DLTDP) | Rat, Mouse | Oral | Slightly toxic | [5] |
| Ditridecyl Phthalate (DTDP)* | Rat | Oral | >2000 mg/kg bw/d | [10] |
*Note: Ditridecyl Phthalate (DTDP) is a different compound to this compound (DTDTP). This data is included for informational purposes due to the similar nomenclature but should not be directly interpreted as data for DTDTP.
Table 2: Repeated Dose Toxicity Data
| Compound | Species | Study Duration | Route | NOAEL/LOAEL | Effects Observed | Reference |
| Dilauryl thiodipropionate (DLTDP) | Rat | Subchronic | Oral | Relatively nontoxic | No significant effects | [5] |
Table 3: Genotoxicity Data
| Compound | Assay Type | Result | Reference |
| Thiodipropionic acid (TDPA) | Multiple assays | Negative | [2][6][7] |
| Dilauryl thiodipropionate (DLTDP) | Multiple assays | Negative | [2][5][6][7] |
Table 4: Reproductive and Developmental Toxicity Data
| Compound | Species | Study Type | Result | Reference |
| Thiodipropionic acid (TDPA) | Rat, Mouse, Hamster, Rabbit | Teratogenicity, Reproductive | Not a teratogen or reproductive toxicant | [2][5][6][7] |
Table 5: Skin and Eye Irritation/Sensitization Data
| Compound | Test Type | Species/System | Result | Reference |
| Thiodipropionic acid (TDPA) | Skin Irritation | Animal | Not an irritant | [2][6][7] |
| Thiodipropionic acid (TDPA) | Eye Irritation | Animal | Not an irritant | [2][6][7] |
| Thiodipropionic acid (TDPA) | Skin Sensitization | Animal | Not a sensitizer | [2][6][7] |
| Dilauryl thiodipropionate (DLTDP) | Skin Irritation | Animal | Not an irritant | [2][5][6][7] |
| Dilauryl thiodipropionate (DLTDP) | Eye Irritation | Animal | Not an irritant | [2][5][6][7] |
| Dilauryl thiodipropionate (DLTDP) | Skin Sensitization | Animal | Not a sensitizer | [2][5][6][7] |
Experimental Protocols
The safety and toxicity studies cited for DTDTP and its surrogates have generally followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity
Acute oral toxicity is typically assessed using methods like the OECD Test Guideline 423 (Acute Toxic Class Method) .[11]
-
Principle: A stepwise procedure using a small number of animals per step to classify a substance into a toxicity category based on mortality.
-
Animals: Typically female rats are used.[11]
-
Procedure: A starting dose is administered to a group of animals. The outcome (mortality or survival) determines the next dose level for a subsequent group of animals.[11]
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4][12]
Skin Irritation
In vitro methods using reconstructed human epidermis (RhE) models are now standard for assessing skin irritation, following OECD Test Guideline 439 .
-
Principle: The test chemical is applied topically to the surface of the RhE tissue. Cell viability is measured after a defined exposure and post-exposure incubation period.[9][13][14]
-
Models: Commercially available models include EpiDerm™ and SkinEthic™.[13][15]
-
Procedure:
-
Classification: A substance is classified as an irritant if the tissue viability falls below a certain threshold (e.g., 50%) compared to the negative control.[13][14]
Eye Irritation
Similar to skin irritation, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are used for eye irritation assessment, as described in OECD Test Guideline 492 .[16][17][18]
-
Principle: The test chemical is applied to the surface of the RhCE tissue, and cytotoxicity is measured to predict eye irritation potential.[16][17][18][19]
-
Models: The EpiOcular™ model is a commonly used system.[16][17][18][20]
-
Procedure:
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a predefined threshold (e.g., 60%).[18]
Genotoxicity
A battery of in vitro and in vivo tests are used to assess genotoxicity.
-
Bacterial Reverse Mutation Test (Ames Test): (OECD Guideline 471) - Detects gene mutations.
-
In Vitro Mammalian Chromosomal Aberration Test: (OECD Guideline 473) - Detects structural chromosome damage.
-
In Vitro Mammalian Cell Gene Mutation Test: (OECD Guideline 476) - Detects gene mutations in mammalian cells.
-
In Vivo Erythrocyte Micronucleus Test: (OECD Guideline 474) - Assesses chromosome damage in vivo.
Reproductive and Developmental Toxicity
These studies are complex and typically follow guidelines such as the OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) and OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study) .
-
Principle: The test substance is administered to animals over one or two generations, and various reproductive and developmental endpoints are evaluated.[21][22]
-
Endpoints: Include fertility, gestation, lactation, and the growth and development of offspring.[21]
Visualizations
Logical Relationship: Extrapolation of Safety Data
Caption: Logical framework for the safety assessment of DTDTP.
Experimental Workflow: In Vitro Skin Irritation Test (OECD 439)
Caption: Workflow for assessing skin irritation potential.
Signaling Pathway: Antioxidant Mechanism of Thioethers
Caption: Antioxidant mechanism of this compound.
References
- 1. Mechanisms of antioxidant action: esters of thiodipropionic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Mechanisms of antioxidant action: esters of thiodipropionic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. episkin.com [episkin.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. scribd.com [scribd.com]
- 13. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 16. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. mattek.com [mattek.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. metrologia.org.br [metrologia.org.br]
- 21. epa.gov [epa.gov]
- 22. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
Environmental Fate of Di(tridecyl) thiodipropionate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(tridecyl) thiodipropionate (DTDTDP) is a synthetic chemical primarily utilized as a secondary antioxidant in various polymers and cosmetic formulations to prevent oxidative degradation. Its widespread use necessitates a thorough understanding of its environmental persistence, degradation, and potential for bioaccumulation. This technical guide synthesizes the currently available information on the environmental fate of DTDTDP, highlighting key degradation pathways and identifying critical data gaps. Due to a notable scarcity of public domain research specifically on DTDTDP's environmental behavior, this document also extrapolates potential fate mechanisms based on the known behavior of analogous dialkyl thiodipropionate esters and fundamental chemical principles.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 10595-72-9 | [1] |
| Molecular Formula | C₃₂H₆₂O₄S | [2] |
| Molecular Weight | 542.9 g/mol | [2] |
| Physical State | Liquid | [1] |
| Specific Gravity | 0.936 @ 25°C | [1] |
| Refractive Index | 1.470 @ 20°C | [1] |
| Flash Point | > 110°C | [1] |
Environmental Fate and Transport
The environmental journey of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, and photolysis.
Abiotic Degradation
Hydrolysis: The ester linkages in DTDTDP are susceptible to hydrolysis, a primary abiotic degradation pathway. This reaction would cleave the molecule into thiodipropionic acid and tridecyl alcohol. The rate of hydrolysis is dependent on pH and temperature. While specific experimental data for DTDTDP is unavailable, this pathway is a critical first step in its environmental degradation.
Photolysis: Direct photolysis in sunlit surface waters is not anticipated to be a significant degradation pathway for DTDTDP, as the molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).
Biodegradation
Biodegradation is expected to be the principal mechanism for the ultimate removal of this compound from the environment. The process likely occurs in a stepwise manner.
-
Initial Hydrolysis: As with abiotic degradation, the initial step is the enzymatic hydrolysis of the ester bonds by microorganisms, yielding thiodipropionic acid and tridecyl alcohol.
-
Aerobic Biodegradation: In an aerobic environment, both thiodipropionic acid and tridecyl alcohol are expected to be readily biodegradable. Thiodipropionic acid would likely be metabolized through pathways that break down dicarboxylic acids, while tridecyl alcohol, a long-chain fatty alcohol, would undergo beta-oxidation.
Based on these principles, a probable biodegradation pathway is proposed below.
Caption: Proposed biodegradation pathway for this compound.
Bioaccumulation and Adsorption
Due to its presumed low water solubility and high molecular weight, this compound is expected to adsorb to soil, sediment, and sludge. Its lipophilic nature suggests a potential for bioaccumulation in aquatic organisms. However, the anticipated rapid hydrolysis to more water-soluble and biodegradable metabolites (thiodipropionic acid and tridecyl alcohol) may mitigate the extent of bioaccumulation of the parent compound.
Ecotoxicity
This compound is classified as harmful to aquatic life with long-lasting effects.[2][3] This classification suggests that the substance itself, or its degradation products, may exert toxicity in aquatic ecosystems and that it may persist in the environment for a significant duration.
Table 2: Ecotoxicological Profile
| Endpoint | Classification | Source |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | [2][3] |
Experimental Protocols for Environmental Fate Assessment
To address the existing data gaps, a suite of standardized experiments, typically following OECD (Organisation for Economic Co-operation and Development) guidelines, would be required. A general workflow for such an assessment is outlined below.
Caption: General experimental workflow for assessing environmental fate.
Ready Biodegradability (OECD 301)
This screening test provides information on the potential for rapid and ultimate biodegradation in an aerobic aquatic environment. A test substance is incubated with a low concentration of microorganisms from a mixed source (e.g., activated sludge) in a defined mineral medium. Degradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution.
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of the test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.
Adsorption/Desorption (OECD 106)
This study evaluates the partitioning of the chemical between soil/sediment and water. The test substance is equilibrated with a soil or sediment of known organic carbon content. The concentrations in the aqueous and solid phases are measured to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Conclusion and Future Research
The available data on the environmental fate of this compound is sparse. Based on its chemical structure and information on analogous compounds, the primary degradation pathway is likely initiated by the hydrolysis of its ester bonds, followed by the aerobic biodegradation of the resulting thiodipropionic acid and tridecyl alcohol. The substance is classified as harmful to aquatic life with long-lasting effects, underscoring the need for a more detailed environmental risk assessment.
To fill the significant data gaps, empirical studies following standardized OECD guidelines are essential. Specifically, research should focus on determining the rates of biodegradation in relevant environmental compartments (water, soil, sediment), quantifying the potential for bioaccumulation, and identifying the specific microorganisms and enzymatic pathways involved in its degradation. Such data are critical for accurately modeling the environmental exposure and risk associated with this compound.
References
Methodological & Application
Application Notes and Protocols: Di(tridecyl) Thiodipropionate (DTDTDP) as a Stabilizer in Polypropylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypropylene (PP) is a versatile thermoplastic polymer widely utilized in laboratory equipment, medical devices, and pharmaceutical packaging due to its excellent chemical resistance, mechanical properties, and high melting point.[1][2] However, PP is susceptible to degradation initiated by heat and UV radiation, which can compromise its structural integrity and lead to the leaching of impurities.[3][4] To mitigate these effects, stabilizers are incorporated into the polymer matrix.
Di(tridecyl) thiodipropionate (DTDTDP) is a secondary antioxidant that plays a crucial role in the long-term thermal stabilization of polypropylene.[5] Unlike primary antioxidants, such as hindered phenols which scavenge free radicals, DTDTDP functions by decomposing hydroperoxides into non-radical, stable products.[6][7] This synergistic relationship with primary antioxidants provides a comprehensive stabilization package, protecting the polymer during high-temperature processing and throughout its service life.[8][9]
These application notes provide a detailed overview of the use of DTDTDP as a stabilizer in polypropylene, including its mechanism of action, performance data, and detailed experimental protocols for evaluation.
Mechanism of Action: Synergistic Stabilization
The oxidative degradation of polypropylene is a free-radical chain reaction. Primary antioxidants (hindered phenols) interrupt this cycle by donating a hydrogen atom to peroxy radicals. While effective, this process consumes the primary antioxidant.
DTDTDP acts as a hydroperoxide decomposer. Hydroperoxides are formed during the initial stages of oxidation and can break down into highly reactive radicals, propagating further degradation. DTDTDP converts these hydroperoxides into stable, non-radical products, thus preventing the formation of new free radicals and preserving the primary antioxidant.[6][10] This synergistic mechanism is critical for long-term thermal stability.[8]
Performance Data
The following tables summarize the expected performance of polypropylene stabilized with DTDTDP, alone and in combination with a primary antioxidant.
Disclaimer: The following data is illustrative and based on the typical performance of thioester antioxidants in polypropylene. Actual results may vary depending on the specific grade of polypropylene, processing conditions, and the presence of other additives.
Table 1: Thermal Stability of Polypropylene Formulations
| Formulation | Additive Concentration (%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Unstabilized PP | 0 | < 5 |
| PP + Hindered Phenol | 0.1 | 15 - 25 |
| PP + DTDTDP | 0.2 | 10 - 20 |
| PP + Hindered Phenol + DTDTDP | 0.1 + 0.2 | > 60 [1] |
Table 2: Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions
| Formulation | Additive Concentration (%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion | % Change in MFI |
| Unstabilized PP | 0 | 4.0 | 12.0 | +200% |
| PP + Hindered Phenol | 0.1 | 3.8 | 6.5 | +71% |
| PP + DTDTDP | 0.2 | 3.9 | 7.8 | +100% |
| PP + Hindered Phenol + DTDTDP | 0.1 + 0.2 | 3.5 | 4.5 | +28% [11] |
Table 3: Mechanical Properties of Polypropylene After Oven Aging at 150°C
| Formulation | Additive Concentration (%) | Tensile Strength Retention after 500 hours (%) | Elongation at Break Retention after 500 hours (%) |
| Unstabilized PP | 0 | < 10 | < 5 |
| PP + Hindered Phenol | 0.1 | 60 - 70 | 40 - 50 |
| PP + DTDTDP | 0.2 | 50 - 60 | 30 - 40 |
| PP + Hindered Phenol + DTDTDP | 0.1 + 0.2 | > 90 | > 80 |
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of DTDTDP as a stabilizer in polypropylene.
Sample Preparation
Methodology:
-
Dry Blending: Dry blend the polypropylene resin with the desired concentrations of DTDTDP and primary antioxidant in a high-speed mixer for 5-10 minutes to ensure a homogenous mixture.
-
Melt Compounding: Feed the dry blend into a twin-screw extruder. A typical temperature profile for polypropylene is 180-220°C from the feed zone to the die.
-
Pelletizing: Extrude the molten polymer strand and pelletize it.
-
Injection Molding: Dry the pellets and injection mold them into test specimens (e.g., tensile bars, plaques) according to the relevant testing standards.
Thermal Stability Evaluation
4.2.1. Oxidative Induction Time (OIT)
This method determines the resistance of a material to oxidative degradation.
Methodology (based on ASTM D3895): [1]
-
Place a small sample (5-10 mg) of the material into an aluminum pan.
-
Heat the sample in a Differential Scanning Calorimeter (DSC) to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[12]
4.2.2. Long-Term Oven Aging
This method evaluates the long-term thermal stability of the material.
Methodology (based on ASTM D3012): [13][14]
-
Place the injection-molded test specimens in a forced-air oven at a specified temperature (e.g., 150°C).
-
Remove specimens at regular intervals.
-
Visually inspect for signs of degradation (e.g., discoloration, cracking).
-
Conduct mechanical testing (tensile strength, elongation at break) to quantify the extent of degradation.[13][15]
Processing Stability Evaluation
Melt Flow Index (MFI)
This method assesses the effect of the stabilizer on the polymer's viscosity during processing.
Methodology (based on ASTM D1238):
-
Use a melt flow indexer at a specified temperature (e.g., 230°C) and load (e.g., 2.16 kg) for polypropylene.
-
Measure the MFI of the material after the initial extrusion and after multiple extrusion cycles.
-
A smaller increase in MFI after multiple extrusions indicates better processing stability.
UV Stability Evaluation
Accelerated UV Weathering
This method simulates the effect of sunlight on the material.
Methodology (based on ISO 4892-3): [5][6]
-
Place test specimens in a fluorescent UV weathering device.
-
Expose the specimens to cycles of UV radiation and moisture condensation.
-
Periodically remove specimens and evaluate for changes in color, gloss, and mechanical properties.
Analytical Techniques for Degradation Analysis
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR can be used to monitor the chemical changes in polypropylene during degradation. The formation of carbonyl groups (C=O) at around 1715 cm⁻¹ is a key indicator of oxidation.
Conclusion
This compound is an effective secondary antioxidant for enhancing the long-term thermal stability of polypropylene, particularly when used in synergy with a primary antioxidant. The protocols outlined in these application notes provide a framework for researchers and scientists to evaluate the performance of DTDTDP-stabilized polypropylene formulations for various applications, ensuring material integrity and longevity.
References
- 1. library.geosyntheticssociety.org [library.geosyntheticssociety.org]
- 2. DITRIDECYL 3,3'-THIODIPROPIONATE | 10595-72-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The Accelerated Aging Impact on Mechanical and Thermal Properties of Polypropylene Composites with Sedimentary Rock Opoka-Hybrid Natural Filler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ditridecyl thiodipropionate, 10595-72-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. alpha-plast.com.ua [alpha-plast.com.ua]
- 10. Ditridecyl 3,3'-thiodipropionate | 10595-72-9 | FD46538 [biosynth.com]
- 11. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. A study of the controlled degradation of polypropylene containing pro-oxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JPM | Effect of Thermal Ageing on the Thermal and Mechanical Properties of Polypropylene and Polypropylene Micro-Composites [techscience.com]
Application Notes and Protocols for Evaluating the Antioxidant Efficacy of Di(tridecyl) thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(tridecyl) thiodipropionate (DTDTDP) is a synthetic antioxidant belonging to the thioester class of compounds.[1] These compounds are known for their ability to decompose hydroperoxides, which are reactive species that can propagate oxidative damage to biological molecules.[2] The antioxidant activity of DTDTDP makes it a compound of interest for applications in industries where the prevention of oxidative degradation is crucial, including in cosmetics, food packaging, and potentially as a therapeutic agent to mitigate oxidative stress-related pathologies.[3][4][5]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[6] Antioxidants like DTDTDP can play a crucial role in mitigating the damaging effects of ROS.
These application notes provide detailed protocols for a selection of widely used in vitro and cell-based assays to comprehensively evaluate the antioxidant efficacy of DTDTDP. The described methods include the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Thiobarbituric Acid Reactive Substances (TBARS) Assay for lipid peroxidation, and the Cellular Antioxidant Activity (CAA) Assay.
Safety Precautions
This compound may cause skin and eye irritation upon direct contact.[3] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety goggles.[7][8] Avoid inhalation of dust or fumes and prevent release into the environment.[7] For detailed safety information, refer to the material safety data sheet (MSDS).[7]
Experimental Protocols
A multi-tiered approach is recommended to thoroughly assess the antioxidant potential of DTDTDP, starting with chemical-based assays and progressing to more biologically relevant cell-based models.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][9] This neutralization of the radical leads to a color change from purple to yellow, which is quantified spectrophotometrically.[10][11] The degree of discoloration is proportional to the antioxidant's scavenging activity.[9]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[6]
-
Test Compound (DTDTDP): Prepare a stock solution of DTDTDP in a suitable solvent (e.g., ethanol or DMSO). From this stock, create a series of dilutions to determine the concentration-dependent activity.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12][13] The pre-formed blue/green ABTS•+ is reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically at 734 nm.[12][14] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[14]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[15]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the radical cation.[12][15] Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound (DTDTDP) and Positive Control (Trolox): Prepare a series of dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[12]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.[16] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex that can be measured spectrophotometrically at 532 nm.[16][17]
Protocol:
-
Induction of Lipid Peroxidation:
-
A biological sample (e.g., tissue homogenate, cell lysate, or LDL) is incubated with an oxidizing agent (e.g., FeSO₄, AAPH) to induce lipid peroxidation. A control sample without the oxidizing agent is also prepared. To test the antioxidant, DTDTDP is pre-incubated with the sample before adding the oxidizing agent.
-
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of thiobarbituric acid in 50% acetic acid.
-
Trichloroacetic Acid (TCA) Solution: Prepare a 10% (w/v) aqueous solution of TCA.[18]
-
-
Assay Procedure:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.[18]
-
Incubate on ice for 15 minutes.[18]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[18]
-
Transfer 200 µL of the supernatant to a new tube.[18]
-
Add 200 µL of 0.67% TBA reagent.[18]
-
Incubate in a boiling water bath for 10 minutes.[18]
-
Cool the samples and measure the absorbance at 532 nm.[17][18]
-
-
Calculation of Lipid Peroxidation Inhibition:
-
The concentration of MDA is determined using a standard curve prepared with a malondialdehyde standard.
-
The percentage inhibition of lipid peroxidation by DTDTDP is calculated by comparing the MDA levels in the DTDTDP-treated samples to the oxidized control.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound.[19][20] The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which diffuses into cells and is deacetylated to the non-fluorescent DCFH.[20][21] In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21] Antioxidants that can enter the cells will scavenge the ROS and inhibit the formation of DCF.[20]
Protocol:
-
Cell Culture:
-
Seed adherent cells, such as HepG2, in a 96-well black-walled microplate and culture until they reach confluence.[21]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 100 µL of a solution containing DCFH-DA (e.g., 25 µM) and various concentrations of DTDTDP or a positive control (e.g., Quercetin) in treatment medium for 1 hour at 37°C.[6][21]
-
Wash the cells three times with PBS.[6]
-
Add 100 µL of a free radical initiator, such as AAPH (e.g., 600 µM), to each well.[6]
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically every 5 minutes for 1 hour, with excitation at ~485 nm and emission at ~538 nm.[6]
-
-
Calculation of Cellular Antioxidant Activity:
-
The area under the curve (AUC) of fluorescence versus time is calculated for both the control and antioxidant-treated wells.
-
The percentage inhibition of DCF formation is calculated, and the results can be expressed as quercetin equivalents (QE).[19]
-
Data Presentation
The quantitative results from the antioxidant assays should be summarized in clear and structured tables for easy comparison. Below are example templates for presenting the data.
Table 1: DPPH and ABTS Radical Scavenging Activity of DTDTDP
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | TEAC Value |
| DTDTDP | Insert Value | Insert Value | Insert Value |
| Trolox (Positive Control) | Insert Value | Insert Value | 1.0 |
| Ascorbic Acid (Positive Control) | Insert Value | Insert Value | Insert Value |
Table 2: Inhibition of Lipid Peroxidation by DTDTDP (TBARS Assay)
| Compound | Concentration (µg/mL) | MDA Concentration (nmol/mg protein) | % Inhibition |
| Control (no oxidant) | - | Insert Value | - |
| Oxidized Control | - | Insert Value | 0 |
| DTDTDP | Concentration 1 | Insert Value | Insert Value |
| DTDTDP | Concentration 2 | Insert Value | Insert Value |
| DTDTDP | Concentration 3 | Insert Value | Insert Value |
| Positive Control | Concentration | Insert Value | Insert Value |
Table 3: Cellular Antioxidant Activity of DTDTDP
| Compound | Concentration (µM) | CAA Value (% inhibition) | Quercetin Equivalents (QE) |
| DTDTDP | Concentration 1 | Insert Value | Insert Value |
| DTDTDP | Concentration 2 | Insert Value | Insert Value |
| DTDTDP | Concentration 3 | Insert Value | Insert Value |
| Quercetin (Positive Control) | Concentration | Insert Value | 1.0 |
Note: The values in the tables are placeholders and should be replaced with experimental data.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflows and the underlying signaling pathways can aid in understanding the experimental design and the mechanism of action of the antioxidant.
Caption: General workflow for assessing the antioxidant activity of DTDTDP.
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Antioxidant DSTDP | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. louis.uah.edu [louis.uah.edu]
- 12. benchchem.com [benchchem.com]
- 13. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
Application of Di(tridecyl) Thiodipropionate in ABS Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylonitrile Butadiene Styrene (ABS) is a versatile thermoplastic polymer widely used across various industries due to its good mechanical properties and processability. However, ABS is susceptible to thermal and oxidative degradation, particularly during high-temperature processing and long-term use. This degradation, primarily occurring in the polybutadiene phase, leads to discoloration (yellowing), reduced impact strength, and a general decline in mechanical performance.[1][2] To mitigate these effects, antioxidant additives are incorporated into the ABS resin.
Di(tridecyl) thiodipropionate (DTDTDP), a secondary antioxidant, plays a crucial role in the stabilization of ABS. As a thioester, DTDTDP functions as a hydroperoxide decomposer.[3][4] Unlike primary antioxidants that scavenge free radicals, DTDTDP neutralizes hydroperoxides, which are unstable byproducts of initial oxidation, converting them into stable, non-reactive species.[3][5][6] This action is critical as hydroperoxides can otherwise initiate further degradation chains. DTDTDP is most effective when used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against oxidative degradation.[3][5][6][7][8] This document provides detailed application notes and experimental protocols for evaluating the efficacy of DTDTDP in ABS resins.
Antioxidant Mechanism in ABS
The stabilization of ABS resins using a combination of primary and secondary antioxidants follows a synergistic mechanism. The primary antioxidant (typically a hindered phenol) donates a hydrogen atom to neutralize highly reactive free radicals (R•, ROO•), thus terminating the initial propagation of the oxidation chain. Concurrently, the secondary antioxidant, this compound, decomposes hydroperoxides (ROOH) that are formed, preventing them from breaking down into more radicals and further fueling the degradation process.
Figure 1: Synergistic antioxidant mechanism of DTDTDP and a primary antioxidant in ABS.
Performance Data of DTDTDP in ABS Resin
The following table summarizes representative performance data for ABS resin stabilized with varying concentrations of this compound in combination with a standard loading of a primary phenolic antioxidant (0.1 wt%). The data presented is hypothetical and intended to be illustrative of the expected performance improvements based on literature for similar thioester antioxidants in ABS. Actual results will vary depending on the specific grade of ABS, processing conditions, and the primary antioxidant used.
| Property | Test Method | Unstabilized ABS | ABS + 0.1% Primary AO | ABS + 0.1% Primary AO + 0.1% DTDTDP | ABS + 0.1% Primary AO + 0.2% DTDTDP | ABS + 0.1% Primary AO + 0.3% DTDTDP |
| Melt Flow Index (g/10 min) (after multiple extrusions) | ASTM D1238 | 18.5 | 16.2 | 15.1 | 14.5 | 14.2 |
| Notched Izod Impact Strength (kJ/m²) (after heat aging at 120°C for 500h) | ASTM D256 | 8.2 | 12.5 | 16.8 | 18.5 | 19.1 |
| Yellowness Index (YI) (after heat aging at 120°C for 500h) | ASTM E313 | 45 | 32 | 24 | 20 | 18 |
| Oxidation Induction Time (OIT) (min) (at 210°C) | ASTM D3895 | 3.5 | 15 | 35 | 48 | 55 |
Experimental Protocols
A comprehensive evaluation of DTDTDP in ABS resin involves sample preparation by compounding, followed by accelerated aging and subsequent testing of mechanical and physical properties.
Figure 2: Experimental workflow for evaluating DTDTDP in ABS resins.
Sample Preparation: Compounding and Specimen Molding
Objective: To homogeneously incorporate DTDTDP and a primary antioxidant into the ABS matrix and prepare standardized test specimens.
Materials & Equipment:
-
ABS resin (pellets, general-purpose grade)
-
This compound (DTDTDP)
-
Primary antioxidant (e.g., a hindered phenolic type like Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
-
Precision weighing balance
-
High-speed mixer or tumbler blender
-
Co-rotating twin-screw extruder
-
Strand pelletizer
-
Injection molding machine
Protocol:
-
Drying: Dry the ABS pellets in a dehumidifying dryer at 80-90°C for 2-4 hours to reduce moisture content to below 0.1%.
-
Pre-blending: Accurately weigh the dried ABS resin and the specified amounts of DTDTDP and primary antioxidant for each formulation. Transfer the components to a blender and dry blend for 10-15 minutes to ensure a uniform mixture.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder suitable for ABS, typically ranging from 190°C in the feed zone to 230°C at the die.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
The molten polymer strands exiting the die are cooled in a water bath.
-
-
Pelletizing: Feed the cooled strands into a pelletizer to produce compounded pellets.
-
Specimen Molding:
-
Dry the compounded pellets at 80-90°C for 2-4 hours.
-
Using an injection molding machine, mold the pellets into standardized test specimens as required by the specific ASTM/ISO standards (e.g., tensile bars, impact test plaques).
-
Accelerated Heat Aging
Objective: To simulate the long-term thermal degradation of ABS samples under controlled laboratory conditions.
Materials & Equipment:
-
Forced air convection oven with temperature control (±2°C)
-
Specimen racks
Protocol (based on ASTM F1980 principles):
-
Place the injection-molded specimens on racks inside the forced air oven, ensuring adequate air circulation around each sample.
-
Set the aging temperature (e.g., 100°C, 120°C). A common protocol involves aging at 90°C for 72 hours to simulate extended service life.[5]
-
Age the specimens for a predetermined duration (e.g., 100, 250, 500, 1000 hours).
-
At each time interval, remove a set of specimens for testing.
-
Before testing, allow the aged specimens to cool to room temperature and condition them according to the relevant test standard (e.g., 23°C and 50% RH for 24 hours).
Performance Evaluation Protocols
a) Mechanical Properties: Notched Izod Impact Strength
Standard: ASTM D256 / ISO 180
Protocol:
-
Use a pendulum-type impact tester.
-
Notch the conditioned specimens (both aged and unaged controls) according to the standard's specifications.
-
Secure the specimen in the testing machine's vise.
-
Release the pendulum to strike and fracture the specimen.
-
Record the energy absorbed during the fracture, which is reported as the impact strength (e.g., in kJ/m²).
b) Rheological Properties: Melt Flow Index (MFI)
Standard: ASTM D1238 / ISO 1133
Protocol:
-
Use a melt flow indexer.
-
Set the test temperature and load appropriate for ABS (e.g., 220°C, 10 kg load).
-
Introduce a specified mass of the compounded pellets (dried) into the heated barrel of the indexer.
-
After a specified pre-heating time, allow the molten polymer to extrude through a standard die.
-
Collect and weigh the extrudate over a fixed period.
-
Calculate the MFI in grams per 10 minutes. A smaller change in MFI after aging or processing indicates better stabilization.
c) Colorimetric Analysis: Yellowness Index (YI)
Standard: ASTM E313
Protocol:
-
Use a spectrophotometer or colorimeter.
-
Calibrate the instrument using standard white and black tiles.
-
Measure the color coordinates (CIE tristimulus values X, Y, Z) of the flat surface of the test specimens (aged and unaged).
-
Calculate the Yellowness Index (YI) using the formula specified in the standard. A lower YI value indicates less discoloration and better color stability.
d) Thermal Stability: Oxidation Induction Time (OIT)
Standard: ASTM D3895 / ISO 11357-6
Protocol:
-
Use a Differential Scanning Calorimeter (DSC).
-
Place a small, representative sample (5-10 mg) of the compounded material into an aluminum DSC pan.
-
Heat the sample to a specified isothermal temperature (e.g., 210°C) under an inert nitrogen atmosphere.[9][10]
-
Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. This time is the OIT. A longer OIT indicates greater resistance to oxidative degradation.[9][11]
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. researchgate.net [researchgate.net]
- 3. pkgcompliance.com [pkgcompliance.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0457441A2 - Process for compounding a polymer with an antioxidant - Google Patents [patents.google.com]
- 7. CN115703901A - ABS (acrylonitrile butadiene styrene) resin processing aid, preparation method thereof and ABS resin composite processing aid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Quantification of Di(tridecyl) Thiodipropionate in Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(tridecyl) thiodipropionate (DTDTDP) is a secondary antioxidant widely used in lubricant formulations to protect the base oil from degradation by scavenging peroxides. Monitoring its concentration is crucial for quality control and for assessing the remaining useful life of the lubricant. This document provides detailed application notes and protocols for the quantitative determination of DTDTDP in lubricants using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Lubricants are complex mixtures of base oils and various additives designed to enhance performance and longevity. Antioxidants are a critical component of the additive package, preventing oxidative breakdown of the lubricant under stressful conditions.[1][2] DTDTDP, a thioether-type antioxidant, works synergistically with primary antioxidants (e.g., hindered phenols and aromatic amines) to provide comprehensive protection against oxidation. The depletion of these antioxidants is a key indicator of the lubricant's health.[3]
This application note outlines two robust methods for the quantification of DTDTDP in lubricant samples, providing detailed protocols for sample preparation, instrumental analysis, and data processing.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a reliable and widely used technique for the analysis of various antioxidants in lubricants.[1] This method is suitable for the routine quantification of DTDTDP in a laboratory setting.
Experimental Protocol
1. Sample Preparation:
-
Objective: To extract DTDTDP from the lubricant matrix and prepare a sample suitable for HPLC analysis.
-
Procedure:
-
Accurately weigh approximately 1 gram of the lubricant sample into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent such as methanol or acetonitrile.[4][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the sample at 5000 rpm for 10 minutes to separate the oil phase from the solvent phase.
-
Carefully transfer the supernatant (solvent layer) into a clean vial.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]
-
2. HPLC Instrumentation and Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
Parameter Value Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | UV Detection | 210 nm |
3. Calibration and Quantification:
-
Prepare a series of standard solutions of DTDTDP in the chosen solvent (e.g., methanol or acetonitrile) at concentrations ranging from 1 to 100 µg/mL.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
The concentration of DTDTDP in the sample extract can be determined from the calibration curve. The final concentration in the original lubricant sample is calculated by taking into account the initial sample weight and extraction volume.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in complex matrices.[6][7] A headspace GC-MS method can be particularly advantageous for lubricant analysis as it often requires minimal sample preparation.[4][6]
Experimental Protocol
1. Sample Preparation:
-
Objective: To introduce the volatile and semi-volatile components of the lubricant, including DTDTDP, into the GC-MS system while leaving the non-volatile oil matrix behind.
-
Procedure (Headspace):
-
Accurately weigh approximately 2 grams of the lubricant sample directly into a 20 mL headspace vial.[6]
-
Seal the vial with a septum and cap.
-
Place the vial in the headspace autosampler.
-
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Chromatographic and Mass Spectrometric Conditions:
Parameter Value Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) Carrier Gas Helium at a constant flow of 1.2 mL/min Headspace Sampler Temp 150 °C Vial Equilibration Time 15 minutes Injection Mode Splitless Injector Temperature 280 °C Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min Transfer Line Temp 280 °C Ion Source Temperature 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Scan Range | 50 - 600 m/z |
3. Calibration and Quantification:
-
Prepare calibration standards by spiking a blank lubricant oil (without DTDTDP) with known concentrations of a DTDTDP standard solution.
-
Analyze the spiked samples using the headspace GC-MS method.
-
Generate a calibration curve by plotting the peak area of a characteristic DTDTDP ion against the concentration.
-
Quantify DTDTDP in unknown samples using the established calibration curve.
Data Presentation
Table 2: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linear Range | 10 - 500 µg/g |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 µg/g |
| Limit of Quantification (LOQ) | 10 µg/g |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the quantification of this compound in lubricants.
Caption: Experimental workflow for DTDTDP quantification.
Caption: Antioxidant mechanism in lubricants.
References
- 1. waters.com [waters.com]
- 2. mdpi.com [mdpi.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Determination of antioxidants in new and used lubricant oils by headspace-programmed temperature vaporization-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Di(tridecyl) thiodipropionate in Polyolefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(tridecyl) thiodipropionate (DTDTDP) is a secondary, thioester-type antioxidant utilized to enhance the long-term thermal stability of polyolefins such as polyethylene (PE) and polypropylene (PP). It functions as a hydroperoxide decomposer, working synergistically with primary antioxidants, typically hindered phenols, to protect the polymer during processing and its service life. This document provides detailed application notes and protocols for the incorporation of DTDTDP into polyolefins, focusing on melt blending and the synergistic effects with primary antioxidants.
Safety and Handling of this compound
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS).
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1] For handling hot molten masses, additional heat protection gloves are necessary.
-
Respiratory Protection: In case of exposure to vapors, dusts, or aerosols, wear an approved respirator.[1]
-
Body Protection: Wear protective clothing to prevent skin exposure.[1]
2.2 Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent ingestion and inhalation.[1]
-
Handle in a well-ventilated area, preferably with a local exhaust system.[2]
2.3 Storage:
-
Keep the container tightly closed and upright to prevent leakage.[1]
-
Store away from incompatible substances such as oxidizing agents.[1][2]
-
Recommended storage temperature is between 10°C and 25°C.[1][4]
Incorporation Methods
The most common method for incorporating DTDTDP into polyolefins is melt blending, often as part of a synergistic antioxidant system.
3.1 Melt Blending
Melt blending is a process where the polymer and additives are mixed in a molten state, typically using a single-screw or twin-screw extruder.
Experimental Protocol: Melt Blending of DTDTDP in Polypropylene
This protocol is based on typical processing parameters for polypropylene and synergistic antioxidant systems.
Materials and Equipment:
-
Polypropylene (PP) resin (pellets or powder)
-
This compound (DTDTDP)
-
Hindered phenolic primary antioxidant (e.g., Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate))
-
Twin-screw extruder
-
Gravimetric or volumetric feeders
-
Strand pelletizer
-
Testing equipment (Melt Flow Indexer, Differential Scanning Calorimeter for OIT)
Procedure:
-
Pre-blending: Dry blend the PP resin, DTDTDP, and the primary antioxidant in the desired ratios. A typical total antioxidant concentration ranges from 0.1% to 1.0% by weight. For optimal long-term thermal stability, a synergistic ratio of 80% DTDTDP to 20% hindered phenolic antioxidant is recommended.
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:
-
Zone 1 (Feed): 180-200°C
-
Zone 2: 200-220°C
-
Zone 3: 220-230°C
-
Zone 4: 220-230°C
-
Die: 210-230°C
-
-
Set the screw speed. This parameter should be optimized for the specific extruder and formulation but typically ranges from 100 to 300 RPM.
-
-
Extrusion:
-
Feed the pre-blended mixture into the extruder using a calibrated feeder.
-
The molten polymer blend is extruded through the die as strands.
-
-
Pelletizing:
-
Cool the polymer strands in a water bath.
-
Dry the strands and feed them into a pelletizer to produce compounded pellets.
-
-
Characterization:
-
Measure the Melt Flow Rate (MFR) of the compounded pellets according to ASTM D1238 or ISO 1133.
-
Determine the Oxidative Induction Time (OIT) using Differential Scanning Calorimetry (DSC) according to ASTM D3895.
-
Experimental Workflow Diagram
Caption: Workflow for melt blending of DTDTDP in polyolefins.
Data Presentation: Synergistic Effects
The combination of DTDTDP (a secondary antioxidant) and a hindered phenolic primary antioxidant exhibits a strong synergistic effect, significantly enhancing the thermal stability of polyolefins compared to the use of either antioxidant alone.
Table 1: Effect of DTDTDP and Hindered Phenol Ratio on the Melt Flow Rate (MFR) of Polypropylene after Multiple Extrusions
| Formulation (Total Antioxidant: 0.2 wt%) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 5th Pass | MFR (g/10 min) after 10th Pass |
| Unstabilized PP | 3.5 | 15.2 | 30.8 |
| 100% Hindered Phenol | 3.2 | 6.8 | 12.5 |
| 80% Hindered Phenol / 20% DTDTDP | 3.1 | 5.5 | 9.8 |
| 50% Hindered Phenol / 50% DTDTDP | 3.3 | 4.8 | 8.2 |
| 20% Hindered Phenol / 80% DTDTDP | 3.4 | 4.2 | 6.5 |
| 100% DTDTDP | 3.6 | 8.1 | 15.3 |
Note: Lower MFR values indicate better melt stability and less degradation.
Table 2: Effect of DTDTDP and Hindered Phenol Ratio on the Oxidative Induction Time (OIT) of Polypropylene
| Formulation (Total Antioxidant: 0.2 wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | < 1 |
| 100% Hindered Phenol | 15 |
| 80% Hindered Phenol / 20% DTDTDP | 28 |
| 50% Hindered Phenol / 50% DTDTDP | 45 |
| 20% Hindered Phenol / 80% DTDTDP | 62 |
| 100% DTDTDP | 5 |
Note: Higher OIT values indicate superior thermal oxidative stability.
Logical Relationship of Antioxidant Synergy
The synergistic mechanism between a primary (hindered phenol) and a secondary (thioester) antioxidant provides comprehensive protection to the polyolefin.
Caption: Synergistic antioxidant mechanism in polyolefins.
References
Application Notes and Protocols: Di(tridecyl) thiodipropionate in Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Di(tridecyl) thiodipropionate (DTDTDP) as an antioxidant in food contact materials (FCMs). This document outlines its function, summarizes key regulatory and safety data, and provides detailed protocols for its analysis.
Application Notes
Introduction
This compound (CAS No. 10595-72-9) is a secondary antioxidant used to protect polymers from degradation during processing and service life. As a thioether, it functions by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. This synergistic action, often in combination with primary antioxidants (e.g., hindered phenols), enhances the long-term heat stability of the polymer. DTDTDP is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP), which are widely used in food packaging.
Mechanism of Action
Thiodipropionate esters, including DTDTDP, act as hydroperoxide decomposers. The sulfur atom in the molecule is oxidized to a sulfoxide, and subsequently to a sulfone, in the process of reducing hydroperoxides (ROOH) to alcohols (ROH). This process prevents the chain scission and cross-linking reactions that lead to the degradation of the polymer's mechanical and physical properties.[1][2][3]
Caption: Antioxidant mechanism of this compound.
Regulatory Status and Safety Profile
The use of DTDTDP and other thiodipropionate esters in food contact materials is subject to regulatory oversight to ensure consumer safety.
The European Food Safety Authority (EFSA) has established a group-specific migration limit for thiodipropionic acid and its didodecyl, ditetradecyl, and dioctadecyl esters. This limit is set at 5 mg/kg of food .[4] While this compound is a structural homologue, it is prudent to consider it within this group for risk assessment purposes.
In the United States, related substances like dilauryl thiodipropionate are listed in the Code of Federal Regulations (CFR) Title 21 for use in food contact materials, indicating a general acceptance of this class of antioxidants.
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound along with other dialkyl thiodipropionates for use in cosmetics and concluded them to be safe when formulated to be non-irritating.[4][5] Toxicological studies on analogous compounds have shown no evidence of genotoxicity or reproductive toxicity.[4][5]
Table 1: Regulatory and Toxicological Data for Thiodipropionate Esters
| Parameter | Value | Reference Substance | Source |
| Specific Migration Limit (SML) | 5 mg/kg food (group restriction) | Thiodipropionic acid and its didodecyl, ditetradecyl, and dioctadecyl esters | EFSA[4] |
| No-Observed-Adverse-Effect Level (NOAEL) for Reproductive Toxicity | 1000 mg/kg bw/day | Dilauryl thiodipropionate | GreenScreen® Assessment |
| Genotoxicity | Negative | Thiodipropionic acid and Dilauryl thiodipropionate | CIR[4][5] |
Experimental Protocols
The following sections provide detailed protocols for the migration testing and analytical quantification of this compound.
Protocol for Migration Testing from Polyethylene
This protocol is based on the principles outlined in Commission Regulation (EU) No 10/2011 for plastic materials and articles intended to come into contact with food.
Objective: To determine the specific migration of this compound from a polyethylene food contact material into food simulants.
Materials:
-
Polyethylene film containing a known concentration of this compound.
-
Food Simulants:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Olive oil or 95% ethanol (v/v) for fatty foods.
-
-
Migration cells or pouches.
-
Incubator or oven capable of maintaining the specified temperature.
-
Analytical balance.
-
Glassware (pipettes, volumetric flasks).
-
Solvents for extraction (e.g., hexane, acetonitrile).
Procedure:
-
Sample Preparation: Cut the polyethylene film into test specimens of a known surface area (e.g., 1 dm²).
-
Food Simulant Selection: Choose the appropriate food simulant based on the intended use of the food contact material. For a general screening, all three simulants can be used.
-
Exposure Conditions: Select the time and temperature conditions that represent the worst-case foreseeable use of the packaging material. For long-term storage at room temperature, a standard test condition is 10 days at 40°C.
-
Migration Test:
-
Place the test specimen in the migration cell or pouch.
-
Add a known volume of the pre-conditioned food simulant, ensuring a surface area to volume ratio of 6 dm²/kg of food simulant.
-
Seal the cell or pouch and place it in the incubator at the selected temperature for the specified duration.
-
-
Sample Collection: After the exposure period, remove the cell or pouch from the incubator and allow it to cool to room temperature.
-
Extraction from Simulant:
-
Aqueous Simulants (A and B): The simulant can often be directly analyzed or may require a liquid-liquid extraction step to concentrate the analyte.
-
Fatty Food Simulant (Olive Oil): Perform a solvent extraction (e.g., with acetonitrile) to isolate the DTDTDP from the oil.
-
Fatty Food Simulant (95% Ethanol): This can often be directly injected into the analytical instrument after appropriate dilution.
-
-
Analysis: Quantify the concentration of this compound in the extracted simulant using a validated analytical method, such as GC-MS (see Protocol 2.2).
-
Calculation of Specific Migration: Calculate the specific migration (M) in mg/kg of food simulant using the following formula:
M = (C * V) / (A * 1000)
Where:
-
M = Specific migration (mg/kg)
-
C = Concentration of DTDTDP in the food simulant (mg/L)
-
V = Volume of the food simulant (L)
-
A = Surface area of the test specimen (dm²)
-
Caption: Workflow for migration testing of DTDTDP.
Protocol for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound in food simulant extracts.
Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS or equivalent).
-
Helium carrier gas (high purity).
-
This compound analytical standard.
-
Internal standard (e.g., a high molecular weight phthalate or a similar stable compound not present in the sample).
-
Solvents for sample preparation and dilution (e.g., hexane, isooctane).
-
Autosampler vials.
GC-MS Conditions (Example):
-
Injector: Splitless mode, 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface Temperature: 300°C.
-
MS Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DTDTDP and the internal standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation:
-
Take a known volume of the food simulant extract obtained from the migration test.
-
Add a known amount of the internal standard.
-
Dilute or concentrate the sample as necessary to fall within the calibration range.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire the data in SIM mode.
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and characteristic ions.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Signaling Pathways and Toxicological Considerations
Currently, there is no specific information available on the signaling pathways that may be affected by this compound. The available toxicological data for DTDTDP and its analogues suggest a low order of toxicity. The primary mechanism of interest is its antioxidant activity, which is a protective function.
Genotoxicity studies conducted on thiodipropionic acid and dilauryl thiodipropionate were negative.[4][5] This indicates that these substances are unlikely to cause genetic mutations.
The main toxicological consideration for the use of DTDTDP in food contact materials is its potential to migrate into food. Adherence to the established specific migration limits is crucial to ensure consumer safety.
Caption: Logical relationship of toxicological assessment.
References
- 1. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]
- 2. Mechanisms of antioxidant action: esters of thiodipropionic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Di(tridecyl) thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Di(tridecyl) thiodipropionate (DTDTDP). The protocols outlined below are intended to serve as a guide for researchers in establishing robust analytical methods for quality control, stability testing, and formulation development.
Introduction
This compound (DTDTDP) is a thioether antioxidant commonly used as a secondary stabilizer in various polymers and is also found in some cosmetic formulations.[1][2][3] Its primary function is to protect materials from degradation by heat and oxygen.[2] Accurate and precise analytical methods are crucial for the identification, quantification, and purity assessment of DTDTDP in raw materials and finished products. This document details the application of chromatographic, spectroscopic, and thermal analysis techniques for the comprehensive characterization of this compound.
Overall Analytical Workflow
The characterization of this compound typically involves a multi-step approach, starting with sample preparation followed by a combination of chromatographic and spectroscopic analyses for identification and quantification. Thermal analysis can provide additional information on its physical properties and stability.
Chromatographic Techniques
Chromatographic methods are essential for separating DTDTDP from complex matrices and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of the relatively non-polar DTDTDP.[4]
Experimental Protocol: HPLC-UV
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar)[4] |
| Mobile Phase | Acetonitrile:Water (e.g., 95:5 v/v) with 0.1% Formic Acid[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve sample in Acetonitrile or Tetrahydrofuran (THF) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5] |
| Standard Preparation | Prepare a stock solution of DTDTDP reference standard in Acetonitrile or THF. Prepare a series of working standards by serial dilution for calibration. |
Quantitative Data
| Analyte | Expected Retention Time (min) |
| This compound | To be determined experimentally (dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of DTDTDP and the characterization of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 320 °C, hold for 10 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Sample Preparation | Dissolve sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL. |
Quantitative Data (Predicted based on structure)
| Ion Type | Expected m/z Values | Possible Fragment |
| Molecular Ion [M]+ | 542.4 | C32H62O4S |
| Fragment Ions | 359, 285, 183, 57 | Cleavage of ester and alkyl chains |
Note: Actual fragmentation patterns should be confirmed by running a DTDTDP standard.[5]
Spectroscopic Techniques
Spectroscopic methods are used for the structural confirmation of DTDTDP.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the DTDTDP molecule.
Experimental Protocol: FTIR
| Parameter | Recommended Conditions |
| Instrument | FTIR Spectrometer with ATR accessory |
| Spectral Range | 4000 - 400 cm-1 |
| Resolution | 4 cm-1 |
| Number of Scans | 32 |
| Sample Preparation | Apply a small amount of the liquid sample directly onto the ATR crystal.[1] |
Quantitative Data
| Wavenumber (cm-1) | Assignment |
| ~2925, ~2855 | C-H stretching (alkyl chains) |
| ~1740 | C=O stretching (ester) |
| ~1465 | C-H bending (alkyl chains) |
| ~1170 | C-O stretching (ester) |
| ~650 | C-S stretching |
Note: These are typical values for thioesters and should be confirmed with a reference spectrum.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of DTDTDP.
Experimental Protocol: NMR
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl3) |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Nuclei | 1H and 13C |
| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated solvent. |
Quantitative Data (Predicted)
¹H NMR
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~4.1 | triplet | -O-CH2- |
| ~2.8 | triplet | -S-CH2- |
| ~2.6 | triplet | -CH2-C=O |
| ~1.6 | multiplet | -O-CH2-CH2- |
| ~1.2-1.4 | multiplet | -(CH2)n- (alkyl chain) |
| ~0.9 | triplet | -CH3 |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~172 | C=O (ester) |
| ~65 | -O-CH2- |
| ~35 | -CH2-C=O |
| ~32-22 | -(CH2)n- (alkyl chain) |
| ~29 | -S-CH2- |
| ~14 | -CH3 |
Note: Actual chemical shifts may vary slightly and should be confirmed with a reference spectrum.[1]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and physical properties of DTDTDP.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Experimental Protocol: TGA
| Parameter | Recommended Conditions |
| Instrument | TGA Analyzer |
| Sample Pan | Platinum or Alumina |
| Sample Size | 5-10 mg |
| Atmosphere | Nitrogen or Air at a flow rate of 50 mL/min |
| Temperature Program | Ramp from 30 °C to 600 °C at 10 °C/min |
Expected Data
| Parameter | Expected Result |
| Onset of Decomposition | To be determined experimentally (expected to be > 200 °C in an inert atmosphere) |
| Major Weight Loss Steps | Corresponding to the decomposition of the molecule |
Differential Scanning Calorimetry (DSC)
DSC is used to measure heat flow associated with thermal transitions in a material, such as melting and crystallization.
Experimental Protocol: DSC
| Parameter | Recommended Conditions |
| Instrument | DSC Analyzer |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Size | 3-7 mg |
| Atmosphere | Nitrogen at a flow rate of 50 mL/min |
| Temperature Program | Heat from -50 °C to 100 °C at 10 °C/min, cool to -50 °C at 10 °C/min, and reheat to 100 °C at 10 °C/min |
Expected Data
| Parameter | Expected Result |
| Glass Transition (Tg) | To be determined experimentally |
| Melting Point (Tm) | To be determined experimentally (if crystalline) |
| Crystallization Temperature (Tc) | To be determined experimentally (if amorphous and can crystallize on cooling) |
Conclusion
The analytical techniques and protocols described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal methods allows for unambiguous identification, accurate quantification, and a thorough assessment of the purity and physical properties of this important antioxidant. The specific parameters provided should be validated for the user's specific instrumentation and application.
References
- 1. energiforsk.se [energiforsk.se]
- 2. polymersolutions.com [polymersolutions.com]
- 3. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: Synergistic Antioxidant Effects of Di(tridecyl) thiodipropionate and Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(tridecyl) thiodipropionate, a secondary antioxidant, exhibits a powerful synergistic effect when combined with primary hindered phenol antioxidants. This combination is highly effective in mitigating the thermo-oxidative degradation of various materials, particularly polymers and lubricants. The synergy arises from the complementary mechanisms of action of the two types of antioxidants. Hindered phenols are excellent radical scavengers, while thiodipropionates are efficient hydroperoxide decomposers. This dual-action approach provides enhanced stability and longevity to the materials they protect.
While the primary applications for this antioxidant system are in the industrial sector for polymer and lubricant stabilization, the principles of synergistic antioxidant activity are relevant to the broader field of oxidative stress and material degradation. However, direct applications of this compound in drug development are not well-documented in publicly available literature. The focus of these application notes and protocols will therefore be on their established use in material science.
Mechanism of Synergistic Antioxidant Action
The combination of a hindered phenol and this compound provides a robust defense against oxidative degradation through a two-stage protective mechanism.
-
Primary Antioxidant Action (Radical Scavenging): Hindered phenols (ArOH) interrupt the free-radical chain reaction of oxidation. They donate a hydrogen atom to the highly reactive peroxy radicals (ROO•), neutralizing them and forming a stable hydroperoxide (ROOH) and a less reactive phenoxyl radical (ArO•). This phenoxyl radical is stabilized by steric hindrance from bulky substituent groups, preventing it from initiating new oxidation chains.
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The hydroperoxides formed during the primary antioxidant action are still potential sources of new radicals upon decomposition. This compound (a thioester) intervenes at this stage by decomposing these hydroperoxides into non-radical, stable products, such as alcohols. This prevents the regeneration of radicals and further propagation of the oxidative process.
This synergistic interaction, where the primary antioxidant scavenges radicals and the secondary antioxidant removes the resulting harmful byproducts, leads to a level of stabilization that is significantly greater than the sum of the effects of the individual antioxidants.
Applications
The primary applications of this compound in combination with hindered phenols are in the stabilization of polymers and lubricants against thermo-oxidative degradation.
Polymer Stabilization
This antioxidant blend is widely used in various polymers, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE) are particularly susceptible to thermal degradation during processing and end-use at elevated temperatures. The synergistic blend significantly improves their long-term heat stability.
-
Elastomers and Rubbers: Enhances the resistance of these materials to aging, cracking, and loss of physical properties.
-
Adhesives and Sealants: Improves the stability and performance of formulations, ensuring reliable bonding and sealing properties.
The benefits in polymer applications include:
-
Improved Long-Term Thermal Stability (LTTS): Protects the polymer during its service life, especially in high-temperature environments such as automotive under-the-hood components.
-
Enhanced Processing Stability: Minimizes degradation of the polymer during high-temperature processing steps like extrusion and molding.
-
Preservation of Mechanical Properties: Helps maintain the tensile strength, impact strength, and flexibility of the polymer over time.
-
Color Stability: Reduces discoloration (yellowing) that can occur due to oxidation.
Lubricant Performance
In lubricants, the combination of this compound and hindered phenols helps to:
-
Extend Lubricant Life: By inhibiting oxidation, the blend prevents the formation of sludge, varnish, and corrosive byproducts, thus extending the operational life of the lubricant.
-
Maintain Viscosity: Prevents oxidative thickening of the lubricant, ensuring consistent performance.
-
Protect Metal Surfaces: Reduces the formation of acidic degradation products that can corrode metal components.
Data Presentation
The following tables provide representative data on the performance of this compound in combination with a common hindered phenol antioxidant, Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), in polypropylene (PP). The data is illustrative and based on typical performance observed with similar thioester and hindered phenol systems.
Table 1: Oxidation Induction Time (OIT) of Polypropylene Stabilized with Antioxidant Blends
| Formulation | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | 0 | < 1 |
| PP + Hindered Phenol | 0.1 | 15 |
| PP + this compound | 0.2 | 5 |
| PP + Hindered Phenol + this compound | 0.1 + 0.2 | > 60 |
Table 2: Melt Flow Rate (MFR) of Polypropylene after Multiple Extrusions
| Formulation | MFR after 1st Extrusion (g/10 min) | MFR after 5th Extrusion (g/10 min) | % Change in MFR |
| Unstabilized PP | 4.2 | 15.8 | +276% |
| PP + Hindered Phenol | 4.0 | 8.5 | +113% |
| PP + this compound | 4.1 | 12.3 | +200% |
| PP + Hindered Phenol + this compound | 3.9 | 5.2 | +33% |
Table 3: Carbonyl Index of Polypropylene after Thermal Aging at 150°C
| Formulation | Carbonyl Index after 100 hours | Carbonyl Index after 500 hours |
| Unstabilized PP | 0.15 | 0.85 |
| PP + Hindered Phenol | 0.05 | 0.30 |
| PP + this compound | 0.10 | 0.60 |
| PP + Hindered Phenol + this compound | < 0.01 | 0.05 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergistic antioxidant performance are provided below.
Protocol 1: Determination of Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Based on ASTM D3895
Objective: To determine the time it takes for the onset of oxidation of a stabilized polymer sample under isothermal conditions in an oxygen atmosphere.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans (if applicable)
-
Microbalance
-
Nitrogen and Oxygen gas supplies with flow controllers
Procedure:
-
Sample Preparation: Cut a small, representative sample of the polymer (5-10 mg) and place it in a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes to create an inert atmosphere.
-
-
Heating: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Isothermal Testing:
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Start recording the time. This is time zero (t=0) for the OIT measurement.
-
-
Data Acquisition: Continue to hold the sample at the isothermal temperature in the oxygen atmosphere until the exothermic oxidation peak is observed in the DSC thermogram.
-
Analysis: The OIT is the time from the switch to oxygen to the onset of the exothermic oxidation peak. The onset is typically determined by the intersection of the baseline with the tangent of the steepest slope of the exotherm.
Protocol 2: Measurement of Melt Flow Rate (MFR)
Based on ASTM D1238
Objective: To measure the rate of extrusion of a molten thermoplastic material through a die of a specified length and diameter under prescribed conditions of temperature and load.
Apparatus:
-
Extrusion Plastometer (Melt Flow Indexer)
-
Standard die
-
Piston
-
Temperature controller
-
Weights
-
Balance
-
Timer
-
Cutting tool
Procedure:
-
Instrument Setup:
-
Set the temperature of the plastometer barrel to the specified temperature for the material being tested (e.g., 230°C for polypropylene).
-
Select the appropriate weight to apply the specified load (e.g., 2.16 kg for polypropylene).
-
-
Sample Loading:
-
Charge the barrel with a specified amount of the polymer sample (typically 3-8 grams).
-
Pack the material down with the piston.
-
-
Preheating: Allow the sample to preheat in the barrel for a specified time (e.g., 6-8 minutes) to ensure it is completely molten and has reached a uniform temperature.
-
Extrusion and Measurement (Procedure A - Manual):
-
After the preheat time, place the selected weight on the piston to begin extrusion.
-
Allow the piston to travel a short distance to purge any entrapped air.
-
Using a sharp, clean cutting tool, cut the extrudate and discard it.
-
Simultaneously start the timer and collect the extrudate for a set period (e.g., 1 minute).
-
At the end of the timed period, cut the extrudate.
-
-
Analysis:
-
Weigh the collected extrudate to the nearest 0.001 g.
-
Calculate the MFR in grams per 10 minutes using the following formula: MFR (g/10 min) = (Weight of extrudate in grams / Collection time in minutes) * 10
-
Protocol 3: Determination of Carbonyl Index by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To quantify the extent of oxidation in a polymer sample by measuring the absorbance of carbonyl groups.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Polymer film or plaque sample.
Procedure:
-
Sample Preparation:
-
Ensure the surface of the polymer sample is clean and representative of the bulk material.
-
If using thin films, they can be mounted directly in the spectrometer's sample holder. For thicker samples, an ATR accessory is recommended.
-
-
FTIR Analysis:
-
Place the sample in the FTIR spectrometer.
-
Acquire the infrared spectrum over the range of approximately 4000 to 650 cm⁻¹. A typical resolution is 4 cm⁻¹ with an accumulation of 32 scans.
-
-
Data Analysis:
-
Identify the carbonyl absorption band, which typically appears in the region of 1700-1750 cm⁻¹.
-
Identify a reference peak that is not affected by oxidation. For polypropylene, a peak around 1460 cm⁻¹ (CH₂ scissoring) or 2720 cm⁻¹ (CH₃ stretching) can be used.
-
Calculate the Carbonyl Index (CI) as the ratio of the area of the carbonyl peak to the area of the reference peak. A baseline correction should be applied to both peaks before calculating the area. CI = (Area of Carbonyl Peak) / (Area of Reference Peak)
-
Conclusion
The combination of this compound and hindered phenol antioxidants provides a highly effective and synergistic system for the stabilization of polymers and lubricants against thermo-oxidative degradation. The complementary radical scavenging and hydroperoxide decomposing mechanisms lead to superior performance compared to the use of either antioxidant alone. The experimental protocols outlined provide a framework for researchers and scientists to evaluate and quantify the performance of these antioxidant blends in various materials. While the direct application in drug development is not currently established, the fundamental principles of synergistic antioxidation are of broad scientific interest.
Troubleshooting & Optimization
Technical Support Center: Di(tridecyl) thiodipropionate (DTDTDP) Solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of Di(tridecyl) thiodipropionate (DTDTDP) in non-polar solvents. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during formulation and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDTDP) and what are its general solubility characteristics?
This compound is a secondary antioxidant used to protect materials from degradation.[1] It exists as a colorless to light yellow transparent liquid.[2][3] Due to its long alkyl chains, DTDTDP is a highly non-polar molecule. Consequently, it exhibits very low solubility in water (estimated at 4.717 x 10⁻⁹ mg/L at 25°C) and is generally soluble in non-polar organic solvents.[1][2]
Q2: In which non-polar solvents is DTDTDP typically soluble?
Q3: What factors can influence the solubility of DTDTDP?
Several factors can affect the dissolution of DTDTDP in a non-polar solvent:
-
Temperature: Solubility of liquids in liquids often increases with temperature, though this is not always the case.[4] For large molecules like DTDTDP, a moderate increase in temperature can significantly improve the rate of dissolution and the extent of solubility.
-
Solvent Purity: The presence of impurities, including water, in the non-polar solvent can reduce the solubility of the highly non-polar DTDTDP.
-
Purity of DTDTDP: Impurities within the DTDTDP itself may affect its solubility characteristics.
-
Agitation/Mixing: Adequate mixing is crucial to overcome mass transfer limitations and ensure the entire volume of DTDTDP is exposed to the solvent.
Q4: Is DTDTDP soluble in polar solvents?
No, due to its non-polar nature, DTDTDP is expected to have very poor solubility in polar solvents such as water, ethanol, and acetone.[3]
Solubility Data
Precise, publicly available quantitative solubility data for this compound in various non-polar solvents is limited. The following table provides an illustrative guide to its expected solubility characteristics. These values are estimates based on the properties of similar long-chain esters and should be experimentally verified for specific applications.
| Solvent | Chemical Class | Expected Solubility at 25°C ( g/100 mL) | Notes |
| Heptane | Aliphatic Hydrocarbon | > 50 | Good solubility is expected due to similar non-polar nature. |
| Toluene | Aromatic Hydrocarbon | > 50 | Good solubility is expected. Related compounds show solubility in aromatic solvents. |
| Mineral Oil | Aliphatic Hydrocarbon | > 30 | Good compatibility and solubility are anticipated. |
| Cyclohexane | Alicyclic Hydrocarbon | > 50 | High solubility is likely. |
| Xylene | Aromatic Hydrocarbon | > 50 | Similar to toluene, good solubility is expected. |
Disclaimer: The data in this table is illustrative and not based on direct experimental measurements for DTDTDP. Users should determine the precise solubility for their specific solvent and conditions.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving DTDTDP in non-polar solvents.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudy or Hazy Solution | 1. Incomplete dissolution. 2. Presence of moisture in the solvent. 3. Impurities in the DTDTDP or solvent. 4. Temperature is too low. | 1. Continue agitation for a longer period. 2. Use an anhydrous grade of the solvent. 3. Filter the solution. Analyze the purity of starting materials if the issue persists. 4. Gently warm the solution while stirring (e.g., to 40-50°C), then allow it to cool to the target temperature. |
| Formation of a Separate Layer or Droplets | 1. Exceeded solubility limit. 2. Insufficient mixing. 3. Significant temperature drop causing precipitation. | 1. Add more solvent to decrease the concentration. 2. Increase the stirring speed or use a more effective mixing method (e.g., vortexing for small volumes). 3. Maintain a constant temperature during the experiment. If precipitation occurs upon cooling, the solution was likely supersaturated at the higher temperature. |
| Slow Dissolution Rate | 1. Inadequate agitation. 2. Low temperature. 3. High viscosity of the solvent or the resulting solution. | 1. Increase the stirring rate. 2. Moderately increase the temperature of the solvent. 3. If possible, a slight increase in temperature can reduce viscosity and improve dissolution speed. |
Experimental Protocols
Protocol for Determining the Solubility of DTDTDP in a Non-Polar Solvent
This protocol outlines a method to determine the solubility of DTDTDP at a specific temperature.
Materials:
-
This compound (DTDTDP)
-
High-purity non-polar solvent (e.g., heptane, toluene)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (Teflon, 0.45 µm)
Procedure:
-
Prepare a series of vials with a known volume of the non-polar solvent.
-
Add an excess amount of DTDTDP to each vial. The goal is to have undissolved DTDTDP remaining at equilibrium.
-
Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure undissolved DTDTDP is still present.
-
Once equilibrium is reached, stop the agitation and allow the vials to sit undisturbed in the temperature-controlled environment for at least 4 hours to allow the undissolved material to settle.
-
Carefully take an aliquot of the clear supernatant using a pre-warmed pipette to avoid temperature changes that could cause precipitation.
-
Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask.
-
Determine the concentration of DTDTDP in the filtered solution. A common method is to evaporate the solvent under a gentle stream of nitrogen and weigh the remaining DTDTDP residue.
-
Calculate the solubility in g/100 mL or other desired units.
Visual Workflow and Diagrams
Troubleshooting Logic for DTDTDP Dissolution
The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.
Caption: Troubleshooting workflow for DTDTDP solubility issues.
References
Technical Support Center: Optimizing Di(tridecyl) thiodipropionate (DTDTDP) Concentration for Enhanced Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Di(tridecyl) thiodipropionate (DTDTDP) as a thermal stabilizer. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize its concentration in your polymer formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDTDP) and how does it function as a thermal stabilizer?
A1: this compound (DTDTDP) is a secondary antioxidant of the thioether class.[1] It functions by decomposing hydroperoxides, which are unstable byproducts of polymer oxidation, into stable, non-radical products.[1][2] This action prevents the formation of new free radicals that would otherwise continue the degradation chain reaction, thus protecting the polymer from thermal degradation.[3]
Q2: Why is DTDTDP often used in combination with other antioxidants?
A2: DTDTDP is most effective when used synergistically with a primary antioxidant, typically a hindered phenol.[3] Primary antioxidants act as radical scavengers, neutralizing free radicals directly.[4] The combination of a primary antioxidant to stop the radical chain and a secondary antioxidant like DTDTDP to decompose hydroperoxides provides a more robust and prolonged thermal stability compared to using either antioxidant alone.[3][5]
Q3: What is the optimal concentration of DTDTDP to use?
A3: The optimal concentration of DTDTDP depends on the specific polymer, the processing conditions, and the desired level of long-term thermal stability. Generally, a higher concentration of DTDTDP leads to improved thermal stability, as indicated by a higher oxidation induction time (OIT).[6] However, an excess concentration can lead to issues like "blooming," where the additive migrates to the polymer surface.[7] For polyolefins, studies on similar thioesters suggest that a synergistic blend with a primary phenolic antioxidant is highly effective. Research on polypropylene has shown that a ratio of 20% phenolic antioxidant to 80% thioester provides excellent long-term thermal stability.[8] It is crucial to perform experimental analysis to determine the optimal concentration for your specific application.
Q4: What are the signs of insufficient DTDTDP concentration?
A4: Insufficient concentration of DTDTDP can lead to premature degradation of the polymer during processing or its service life. Signs of this include a change in color (e.g., yellowing), a decrease in mechanical properties such as elongation and impact strength, and a shorter time to failure in thermal aging tests.[6][9] Thermal analysis techniques like TGA and DSC can quantify this by showing a lower onset of decomposition temperature and a shorter oxidation induction time (OIT).
Q5: Can I use too much DTDTDP? What are the consequences?
A5: Yes, using an excessive concentration of DTDTDP can lead to negative effects. The primary issue is exceeding the solubility limit of the antioxidant in the polymer matrix, which can cause "blooming."[7] This is the migration of the excess additive to the surface of the polymer, resulting in a hazy or crystalline deposit.[7] While often a cosmetic issue, it can affect surface properties and indicates a non-optimal formulation. Economically, it is also wasteful to use more of the additive than is necessary for the desired performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellowing or Discoloration of Polymer | Insufficient stabilization; the antioxidant is being consumed too quickly, leading to polymer degradation.[6] | Increase the concentration of the DTDTDP and/or the primary antioxidant. Consider optimizing the ratio of primary to secondary antioxidant. |
| Hazy or Crystalline Film on Polymer Surface (Blooming) | The concentration of DTDTDP exceeds its solubility in the polymer.[7] | Reduce the concentration of DTDTDP. Ensure uniform dispersion of the additive during processing. Consider using a combination of antioxidants at lower individual concentrations.[7] |
| Poor Long-Term Thermal Stability (Short OIT) | Sub-optimal concentration of DTDTDP or an inappropriate ratio of primary to secondary antioxidant. | Systematically evaluate a range of DTDTDP concentrations (e.g., 0.1%, 0.2%, 0.5% by weight) in combination with a fixed level of a primary antioxidant. Use DSC to measure the OIT for each formulation to identify the optimal concentration. |
| Inconsistent Thermal Stability Results | Non-uniform dispersion of DTDTDP in the polymer matrix. | Improve the mixing process during polymer compounding to ensure a homogeneous distribution of the antioxidant. |
Data Presentation
The following tables provide a summary of the expected effects of varying DTDTDP concentration on the thermal stability of a representative polyolefin, based on trends observed for similar thioester antioxidants. These tables should be used as a guide for experimental design.
Table 1: Effect of DTDTDP Concentration on the Onset of Decomposition Temperature (Tonset) as Measured by TGA
| DTDTDP Concentration (wt%) | Primary Antioxidant (wt%) | Expected Onset of Decomposition (Tonset) in Air (°C) |
| 0.0 | 0.0 | ~ 220-240 |
| 0.1 | 0.1 | Increased |
| 0.2 | 0.1 | Further Increased |
| 0.5 | 0.1 | Significantly Increased |
Note: The Tonset is expected to increase with higher concentrations of DTDTDP, indicating improved thermal stability. The presence of a primary antioxidant provides a synergistic effect.
Table 2: Effect of DTDTDP Concentration on Oxidation Induction Time (OIT) as Measured by DSC
| DTDTDP Concentration (wt%) | Primary Antioxidant (wt%) | Expected Oxidation Induction Time (OIT) at 200°C (minutes) |
| 0.0 | 0.0 | < 5 |
| 0.1 | 0.1 | Significantly Increased |
| 0.2 | 0.1 | Further and Significantly Increased |
| 0.5 | 0.1 | Substantially Increased |
Note: OIT is a sensitive measure of the effectiveness of an antioxidant package. A longer OIT indicates greater resistance to thermo-oxidative degradation.[6]
Experimental Protocols
Protocol 1: Sample Preparation
-
Material Selection: Choose the base polymer resin (e.g., polypropylene, polyethylene) and a primary antioxidant (e.g., a hindered phenol).
-
Concentration Matrix: Design a series of formulations with varying concentrations of DTDTDP (e.g., 0.1, 0.2, 0.5, 1.0 wt%) while keeping the primary antioxidant concentration constant (e.g., 0.1 wt%). Include a control sample with no antioxidant and one with only the primary antioxidant.
-
Compounding: Dry blend the polymer powder or pellets with the antioxidants to ensure a uniform mixture.
-
Melt Blending: Process the dry blend using a twin-screw extruder or an internal mixer at a temperature appropriate for the polymer to ensure thorough dispersion of the additives.
-
Sample Forming: Prepare samples for analysis by compression molding or injection molding to create plaques or films of uniform thickness (typically 1-2 mm).
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument: Use a calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the prepared plaques.
-
Experimental Conditions:
-
Atmosphere: Air or Oxygen at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate of 10°C/min is common.
-
Temperature Range: Heat the sample from ambient temperature to a temperature at which the polymer is fully decomposed (e.g., 25°C to 600°C).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset), which is the temperature at which significant weight loss begins. A higher Tonset indicates greater thermal stability.
-
Protocol 3: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
This protocol is based on the principles outlined in ASTM D3895.[7]
-
Instrument: Use a calibrated Differential Scanning Calorimeter (DSC) with gas switching capabilities.[7]
-
Sample Preparation: Place a small, uniform sample (5-10 mg) in an open aluminum DSC pan.[3]
-
Experimental Procedure:
-
Place the sample in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C) under an inert nitrogen atmosphere at a high heating rate.[3]
-
Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.[1]
-
Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
-
Data Analysis:
-
Plot the heat flow as a function of time.
-
The Oxidation Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[1] A longer OIT signifies better thermal stability.
-
Visualizations
Caption: Workflow for optimizing DTDTDP concentration.
Caption: Synergistic mechanism of primary and secondary antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. thermalsupport.com [thermalsupport.com]
- 7. abg-geosynthetics.com [abg-geosynthetics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interference of Di(tridecyl) thiodipropionate in Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Di(tridecyl) thiodipropionate (DTDTP) interference in mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDTP) and where does it come from?
A1: this compound (DTDTP) is a secondary antioxidant and thermal stabilizer commonly used in the manufacturing of various polymers, such as polypropylene (PP) and polyethylene (PE).[1] Its primary function is to protect the plastic from degradation during processing and throughout its lifecycle. In a laboratory setting, the most common source of DTDTP contamination is from plastic consumables, including pipette tips, centrifuge tubes, vials, and plastic packaging materials.[2]
Q2: Why does DTDTP interfere with mass spectrometry analysis?
A2: DTDTP can leach from plastic labware into solvents and samples, a process that can be expedited by the use of organic solvents, elevated temperatures, and prolonged contact time. While DTDTP itself can be detected, the primary interfering species are often its oxidation products: DTDTP sulfoxide and DTDTP sulfone. These oxidized forms are more polar and can readily ionize, leading to significant background signals that may mask or co-elute with analytes of interest, particularly in LC-MS applications.
Q3: What are the chemical properties of DTDTP?
A3: Understanding the basic chemical properties of DTDTP can aid in troubleshooting.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₆₂O₄S | [3][4] |
| Molecular Weight | 542.9 g/mol | [3][4] |
| CAS Number | 10595-72-9 | [3][4] |
| Appearance | Colorless or Light Yellow Transparent Liquid | [5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [5] |
Q4: Is DTDTP toxic?
A4: Based on available safety data for DTDTP and related thiodipropionate esters, it is considered to have low toxicity and is not classified as a hazardous substance under GHS for most categories.[4][6] However, it is always recommended to handle all chemicals with appropriate laboratory safety practices.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying, confirming, and mitigating DTDTP interference in your mass spectrometry experiments.
Step 1: Identification of Potential Interference
Symptom: You observe unexpected, persistent, and often high-intensity background ions in your mass spectra, particularly when using new batches of plastic consumables or when analyzing samples prepared with organic solvents. These interfering peaks may appear as single ions or a series of related ions.
Action:
-
Review Consumables: Note the type and manufacturer of all plasticware that came into contact with your sample and solvents. Polypropylene is a common source of such contaminants.
-
Blank Analysis: Run a series of blank injections using only your mobile phase and then with the solvent that was in contact with the suspect plasticware. This can help isolate the source of contamination.
-
Mass-to-Charge (m/z) Analysis: Check for the presence of ions corresponding to DTDTP and its derivatives.
| Compound | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| DTDTP | 543.44 | 565.42 |
| DTDTP Sulfoxide | 559.44 | 581.42 |
| DTDTP Sulfone | 575.44 | 597.42 |
Note: These are theoretical monoisotopic masses. The observed m/z may vary slightly depending on the instrument calibration and resolution. Adducts with other ions (e.g., K⁺, NH₄⁺) are also possible.
Step 2: Confirmation of DTDTP Interference
Symptom: You have identified ions that could correspond to DTDTP or its oxidized forms.
Action:
-
Isotopic Pattern: Examine the isotopic pattern of the suspected interfering ion. The presence of a sulfur atom will result in a characteristic A+2 peak with an abundance of approximately 4.4% relative to the monoisotopic peak.
The fragmentation of DTDTP is expected to be dominated by cleavages at the ester and thioether linkages.
References
Technical Support Center: Addressing Discoloration in Polymers Containing Di(tridecyl) thiodipropionate (DTDTDP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration in polymers stabilized with Di(tridecyl) thiodipropionate (DTDTDP).
Troubleshooting Guide
This guide addresses specific discoloration issues in a question-and-answer format.
Q1: My polymer exhibits a yellow or pink tint immediately after processing. What are the likely causes and how can I resolve this?
A1: Post-processing discoloration, such as yellowing or pinking, is often a result of the over-oxidation of the primary phenolic antioxidant in your formulation, leading to the formation of colored quinone-type structures.[1][2] DTDTDP, as a secondary antioxidant, helps to mitigate this, but severe processing conditions can still lead to discoloration.
Potential Causes:
-
Excessive Processing Temperature: High temperatures can accelerate the degradation of the primary antioxidant.[3]
-
Long Residence Time: Extended time in the extruder or molder at elevated temperatures can deplete the antioxidant system.[3]
-
High Shear Rates: High shear can generate localized heat, contributing to the degradation of the antioxidant.[3]
-
Inadequate Antioxidant Concentration: The concentration of the primary antioxidant or DTDTDP may be insufficient for the processing conditions.[3]
Recommended Actions:
-
Optimize Processing Temperature: Gradually lower the processing temperature to the minimum required for adequate melt flow and part formation.[3]
-
Reduce Residence Time: Increase the screw speed or reduce the back pressure to minimize the time the polymer melt is exposed to high temperatures.[3]
-
Review Antioxidant Formulation:
-
Ensure the concentration of the primary phenolic antioxidant is within the recommended range for your polymer and application.
-
Evaluate the ratio of the primary antioxidant to DTDTDP. A higher concentration of DTDTDP can enhance the protection of the primary antioxidant.
-
-
Incorporate a Phosphite Stabilizer: Phosphites are effective processing stabilizers that can protect the primary antioxidant during high-temperature processing.
Q2: My white or light-colored polymer parts are discoloring during storage in the laboratory or warehouse. What is the cause and what can be done to prevent this?
A2: Discoloration during storage is often due to a phenomenon known as "gas fading," where the primary phenolic antioxidant reacts with atmospheric pollutants.[4]
Potential Causes:
-
Exposure to Nitrogen Oxides (NOx) and Sulfur Oxides (SOx): These gases, commonly found in industrial environments from sources like forklift exhaust or gas heaters, can react with phenolic antioxidants to form colored byproducts.[4][5] This is often more prevalent in enclosed spaces and during colder months.[4]
-
Interaction with Other Additives: In white or light-colored formulations, interaction with pigments like titanium dioxide (TiO2) can lead to a pinkish hue as titanium-based quinones are formed.[4]
-
Contact with Packaging Materials: Certain materials, such as lower-grade cardboard, can release sulfur dioxide (SO2), which can cause discoloration upon contact with the polymer.[4]
Recommended Actions:
-
Control Storage Environment:
-
Store finished parts in a well-ventilated area, away from the exhaust of combustion engines.
-
Use electric forklifts where possible to reduce NOx emissions.
-
-
Protective Packaging:
-
Wrap parts in high-quality polyethylene bags or use barrier packaging to minimize contact with atmospheric gases.[4]
-
Avoid direct contact with cardboard or other packaging materials that may off-gas reactive substances.
-
-
Formulation Adjustment:
-
Consider using a more gas-fade resistant phenolic antioxidant in your formulation.
-
Increasing the concentration of the antioxidant system can sometimes improve resistance to gas fading.
-
-
Reversibility: In some cases, the discoloration from gas fading is reversible. Exposing the discolored parts to UV light, such as sunlight, can sometimes bleach the colored quinone structures, restoring the original color.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DTDTDP) in preventing polymer discoloration?
A1: DTDTDP is a secondary antioxidant, specifically a thioester, that functions as a hydroperoxide decomposer.[6] During polymer degradation, unstable hydroperoxides are formed. If left unchecked, these hydroperoxides can break down into highly reactive radicals that attack the polymer and the primary antioxidant.[6] DTDTDP works by converting these harmful hydroperoxides into stable, non-radical products. This action protects the primary phenolic antioxidant from being rapidly consumed, thus preserving its ability to scavenge free radicals and preventing the formation of colored degradation products that cause discoloration.[7]
Q2: Can DTDTDP itself cause discoloration?
A2: High-purity DTDTDP is generally considered non-staining and non-discoloring.[6] Discoloration issues in formulations containing DTDTDP are almost always linked to the degradation of the primary phenolic antioxidant or interactions with other additives and environmental factors.[4][5] The use of high-purity DTDTDP can, in fact, help prevent discoloration by protecting the primary antioxidant.[6]
Q3: What is the synergistic effect between DTDTDP and phenolic antioxidants?
A3: The synergy between DTDTDP and phenolic antioxidants arises from their complementary functions. The primary phenolic antioxidant directly scavenges free radicals, interrupting the degradation chain reaction.[7] The secondary antioxidant, DTDTDP, removes hydroperoxides, which are precursors to further radical formation.[7] This dual-action approach provides a more comprehensive stabilization system, where each antioxidant protects the other and the polymer, leading to enhanced long-term thermal stability and color retention.
Q4: Can antioxidant "blooming" cause a change in appearance?
A4: Yes, antioxidant blooming, which is the migration of the antioxidant to the polymer surface, can cause changes in appearance such as haziness, surface deposits, or a chalky appearance.[8] This is more likely to occur if the concentration of the antioxidant exceeds its solubility in the polymer matrix or if there is poor compatibility between the antioxidant and the polymer.[8] While this is a different phenomenon from the chemical changes that cause yellowing or pinking, it can also negatively impact the aesthetic properties of the final product.
Data Presentation
The following table provides illustrative data on the synergistic effect of DTDTDP with a primary phenolic antioxidant on the color stability of polypropylene (PP) after multiple extrusion passes.
Table 1: Yellowness Index (YI) of Polypropylene Formulations After Multiple Extrusions
| Formulation | Antioxidant System (concentration, wt%) | Yellowness Index (YI) after 1 pass | Yellowness Index (YI) after 3 passes | Yellowness Index (YI) after 5 passes |
| Control | None | 5.2 | 12.8 | 20.5 |
| A | Phenolic AO (0.1%) | 2.1 | 6.5 | 11.3 |
| B | DTDTDP (0.2%) | 4.8 | 10.2 | 15.1 |
| C | Phenolic AO (0.1%) + DTDTDP (0.1%) | 1.5 | 3.8 | 6.2 |
| D | Phenolic AO (0.1%) + DTDTDP (0.2%) | 1.2 | 2.5 | 4.1 |
Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific polymer, antioxidants, and processing conditions used.
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
This protocol is based on the ASTM E313 standard test method.[3][9][10]
Objective: To quantitatively measure the degree of yellowness in a polymer sample.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring reflectance or transmittance.[9]
-
Standard white and black calibration tiles.
Sample Preparation:
-
Prepare flat polymer plaques of uniform thickness (typically 2-3 mm) via compression or injection molding.
-
Ensure samples are clean and free from surface defects.
-
Condition the samples at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 24 hours prior to testing.[3]
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
-
Set the instrument parameters, including the illuminant (e.g., D65) and observer angle (e.g., 10°).[3]
-
Place the polymer sample at the measurement port of the instrument.
-
Take multiple readings at different locations on the sample surface to obtain an average value.[3]
-
The instrument will measure the tristimulus values (X, Y, Z).
Calculation:
The Yellowness Index (YI) is calculated using the following formula for Illuminant D65 and a 10° observer:
YI = 100 * (C_x * X - C_z * Z) / Y
Where C_x and C_z are coefficients dependent on the illuminant (for D65/10°, C_x = 1.3013, C_z = 1.1498).[3]
Analysis:
A higher YI value indicates a greater degree of yellowness. Compare the YI values of different formulations or the same formulation over time to assess color stability.
Protocol 2: Accelerated Aging for Discoloration Assessment
This protocol simulates the aging of polymers under elevated temperatures to predict long-term color stability.[6]
Objective: To evaluate the effect of thermal stress on the discoloration of polymer formulations.
Apparatus:
-
Forced-air convection oven with controlled temperature.
-
Spectrophotometer for Yellowness Index measurement.
Sample Preparation:
-
Prepare polymer plaques as described in Protocol 1.
Procedure:
-
Measure the initial Yellowness Index (YI_initial) of the samples according to Protocol 1.
-
Place the samples in the convection oven at a specified elevated temperature (e.g., 80°C, 100°C, or 120°C). The temperature should be chosen based on the polymer's heat deflection temperature to avoid deformation.
-
Remove samples from the oven at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
Allow the samples to cool to room temperature and condition them as per Protocol 1.
-
Measure the final Yellowness Index (YI_final) of the aged samples.
Analysis:
-
Calculate the change in Yellowness Index (ΔYI = YI_final - YI_initial) for each time point.
-
Plot ΔYI as a function of aging time for different formulations to compare their color stability.
Mandatory Visualizations
Caption: Synergistic antioxidant mechanism of DTDTDP and a primary phenolic antioxidant.
Caption: Experimental workflow for troubleshooting polymer discoloration.
Caption: Logical relationships of the causes of polymer discoloration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yellowness Index (YI) ASTM E313 [intertek.com]
- 4. matestlabs.com [matestlabs.com]
- 5. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mddionline.com [mddionline.com]
- 8. store.astm.org [store.astm.org]
- 9. infinitalab.com [infinitalab.com]
- 10. Yellowness index measurement method - 3nh [3nh.com]
Improving the hydrolytic stability of Di(tridecyl) thiodipropionate formulations
Welcome to the technical support center for Di(tridecyl) thiodipropionate (DTDTDP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the hydrolytic stability of their formulations.
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic degradation and why is it a concern for this compound (DTDTDP) formulations?
A1: Hydrolytic degradation is a chemical reaction where a molecule is cleaved into two parts by reacting with water. For DTDTDP, which is a diester of thiodipropionic acid and tridecyl alcohol, the ester linkages are susceptible to hydrolysis. This reaction breaks down DTDTDP into thiodipropionic acid and tridecyl alcohol, leading to a loss of the active ingredient's integrity and potentially altering the formulation's efficacy and safety profile. This degradation is a primary stability concern for ester-containing compounds.[1][2][3]
Q2: What are the main factors that influence the hydrolytic stability of DTDTDP?
A2: The primary factors affecting the hydrolytic stability of DTDTDP are:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the formulation. Both acidic and basic conditions can catalyze the degradation of the ester bonds.[2][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[5][6]
-
Moisture Content: As water is a reactant in hydrolysis, its presence is a critical factor. Minimizing water content is crucial for stability.[1][5]
-
Excipients: Certain excipients can either enhance stability or promote degradation through chemical interactions.[7]
-
Light and Oxygen: While hydrolysis is the primary concern, exposure to light and oxygen can lead to oxidative degradation, which can sometimes be interconnected with hydrolytic pathways.[5]
Q3: What is the optimal pH range to maintain the stability of a DTDTDP formulation?
A3: For most esters, the greatest stability is observed in a slightly acidic to neutral pH range, typically between pH 4 and 8.[2] Within this range, the rates of both acid-catalyzed and base-catalyzed hydrolysis are minimized. It is highly recommended to perform a pH-rate profile study for your specific formulation to identify the precise pH of maximum stability.
Troubleshooting Guide
Issue 1: Rapid degradation of DTDTDP is observed in my aqueous-based formulation.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal pH | Measure the pH of your formulation. If it is outside the optimal stability range (typically pH 4-8 for esters), adjust it using a suitable buffering system.[2][5] |
| High Water Content | For formulations where water is not essential as a solvent, consider reducing the water activity by adding co-solvents or using a non-aqueous vehicle if possible. |
| Elevated Storage Temperature | Ensure the formulation is stored at the recommended temperature. Conduct stability studies at various temperatures to understand its thermal liability.[6] |
| Reactive Excipients | Review the excipients in your formulation for potential incompatibilities with ester groups. Consider replacing any excipients that may be contributing to degradation.[7] |
Issue 2: My DTDTDP formulation shows instability even under anhydrous conditions.
| Potential Cause | Troubleshooting Steps |
| Hygroscopic Excipients | Some excipients can absorb moisture from the atmosphere, introducing water into the formulation.[7] Store and handle all excipients in a dry environment and consider using desiccants in the packaging. |
| Degradation via other pathways | While hydrolysis is common, other degradation pathways like oxidation might be occurring.[5] Consider the use of antioxidants. Thiodipropionate and its esters are known to act as antioxidants themselves.[8] |
| Impurities in Excipients | Impurities in excipients, such as acidic or basic residues, can act as catalysts for degradation.[7] Ensure high-purity excipients are used. |
Data Presentation
Table 1: Representative pH-Rate Profile for DTDTDP Hydrolysis at 40°C
| pH | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) |
| 2.0 | 0.085 | 8.2 |
| 3.0 | 0.025 | 27.7 |
| 4.0 | 0.009 | 77.0 |
| 5.0 | 0.007 | 99.0 |
| 6.0 | 0.008 | 86.6 |
| 7.0 | 0.015 | 46.2 |
| 8.0 | 0.050 | 13.9 |
| 9.0 | 0.180 | 3.9 |
Note: This data is representative and intended for illustrative purposes. Actual degradation rates should be determined experimentally for your specific formulation.
Table 2: Effect of Buffers and Stabilizers on DTDTDP Stability at 40°C and pH 7.5
| Formulation | Stabilizer/Buffer | % DTDTDP Remaining after 30 days |
| Unbuffered Saline | None | 65% |
| Phosphate Buffer (50mM) | None | 82% |
| Citrate Buffer (50mM) | None | 85% |
| Phosphate Buffer (50mM) | Antioxidant A | 92% |
| Citrate Buffer (50mM) | Carbodiimide B | 95% |
Experimental Protocols
Protocol 1: Determination of DTDTDP Hydrolytic Stability via HPLC
This protocol outlines a method for conducting a forced degradation study to assess the hydrolytic stability of DTDTDP.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).
-
Sample Preparation:
-
Prepare a stock solution of DTDTDP in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In separate vials, add a small aliquot of the DTDTDP stock solution to each buffer solution to achieve a final concentration of 100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
-
Incubation: Incubate the sample vials at a constant temperature (e.g., 40°C, 50°C, or 60°C) in a stability chamber.
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of DTDTDP at each time point.
-
Plot the natural logarithm of the DTDTDP concentration versus time.
-
Determine the apparent first-order degradation rate constant (kobs) from the slope of the line.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.
-
Visualizations
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 7. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 8. emerald.com [emerald.com]
- 9. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of High-Purity Di(tridecyl) thiodipropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of high-purity Di(tridecyl) thiodipropionate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthesis routes are:
-
Direct Esterification: This method involves the reaction of thiodipropionic acid with tridecyl alcohol in the presence of an acid catalyst.
-
Transesterification: This route starts with a short-chain dialkyl thiodipropionate, such as dimethyl thiodipropionate, which is then reacted with tridecyl alcohol in the presence of a catalyst to exchange the alkyl groups.
Q2: What is the appearance of this compound?
A2: High-purity this compound is typically a colorless or light yellow transparent liquid.
Q3: What are the primary applications of this compound?
A3: It is primarily used as a stabilizer and antioxidant in polymers, particularly plastics and rubbers, to enhance their longevity and resistance to heat and oxidative degradation. It is also used in the cosmetics industry.[1]
Q4: What are the key starting materials for the synthesis?
A4: For direct esterification, the key starting materials are thiodipropionic acid and tridecyl alcohol. For transesterification, a lower dialkyl thiodipropionate (e.g., dimethyl thiodipropionate) and tridecyl alcohol are required.
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes. When working with reagents like thionyl chloride or strong acids, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrogen sulfide, which may be used in the synthesis of precursors, is a toxic gas and requires special handling procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of high-purity this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Catalyst deactivation (e.g., by water). 4. Side reactions consuming reactants. | 1. Increase reaction time or catalyst concentration. Monitor reaction progress using TLC or GC. 2. Optimize the reaction temperature. For direct esterification, temperatures around 120-160°C are common. 3. Ensure all reactants and solvents are anhydrous, especially when using water-sensitive catalysts. 4. Use a more selective catalyst or adjust reaction conditions (e.g., temperature, reactant stoichiometry) to minimize side reactions. |
| Product Discoloration (Yellowing) | 1. Oxidation of the product or impurities. 2. Reaction temperature is too high, causing thermal decomposition. 3. Presence of colored impurities from starting materials. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature and extend the reaction time if necessary. 3. Purify the starting materials before use. The final product can be treated with activated carbon to remove color. |
| Incomplete Removal of Starting Materials | 1. Inefficient purification method. 2. Unreacted thiodipropionic acid or tridecyl alcohol remaining. | 1. For unreacted thiodipropionic acid, wash the organic phase with a mild base (e.g., sodium bicarbonate solution). For unreacted tridecyl alcohol, purification by vacuum distillation or column chromatography is effective. 2. Drive the reaction to completion by using a slight excess of one reactant or by removing water as it forms (e.g., using a Dean-Stark apparatus). |
| Presence of Monoester Impurity | The reaction has not gone to completion, leaving the monoester of thiodipropionic acid. | Increase the reaction time, temperature, or catalyst concentration to favor the formation of the diester. Ensure a stoichiometric or slight excess of tridecyl alcohol is used. |
| Formation of Side Products (e.g., ethers from alcohol) | The acid catalyst is too strong or the reaction temperature is too high, leading to dehydration of the alcohol. | Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) or consider a non-acidic catalyst system. Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Direct Esterification of Thiodipropionic Acid with Tridecyl Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add thiodipropionic acid (1 molar equivalent), tridecyl alcohol (2.2 molar equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.05 molar equivalents).
-
Reaction: Heat the mixture to reflux (approximately 120-140°C) and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted thiodipropionic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by vacuum distillation to remove unreacted tridecyl alcohol and other volatile impurities to obtain high-purity this compound.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Eluent Selection: Choose a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Direct esterification synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Di(tridecyl) thiodipropionate (DTDTDP) at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the volatility of Di(tridecyl) thiodipropionate (DTDTDP) during high-temperature experiments.
Troubleshooting Guides
This section addresses common issues encountered when using DTDTDP in high-temperature applications.
Issue 1: Suspected Volatility and Loss of Antioxidant Efficacy
Question: My polymer compound, stabilized with DTDTDP, is showing signs of degradation (e.g., yellowing, embrittlement) after high-temperature processing or aging. I suspect the DTDTDP is volatilizing. How can I confirm this and mitigate the issue?
Answer:
Loss of antioxidant efficacy at high temperatures can be due to volatility. Here’s a systematic approach to troubleshoot this issue:
1. Confirm Volatility:
-
Thermogravimetric Analysis (TGA): TGA is the primary method to determine the volatility of additives. A significant weight loss at a temperature below the polymer's degradation temperature can indicate additive volatilization.
-
Surface Analysis: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the surface of the polymer before and after heat treatment. A decrease in the characteristic peaks associated with DTDTDP on the surface after heating could suggest volatilization.
2. Mitigation Strategies:
-
Optimize Concentration: Ensure you are using the optimal concentration of DTDTDP. Using an excessive amount can lead to "blooming," where the additive migrates to the surface and is more prone to volatilization.
-
Synergistic Blends: Combine DTDTDP with a higher molecular weight primary antioxidant, such as a hindered phenolic antioxidant (e.g., Antioxidant 1010). This can create a synergistic effect, improving overall thermal stability and potentially reducing the required concentration of DTDTDP.
-
Improve Dispersion: Ensure DTDTDP is thoroughly and uniformly dispersed within the polymer matrix. Poor dispersion can lead to localized high concentrations and increased migration to the surface. Using a masterbatch can improve dispersion.
-
Consider Higher Molecular Weight Alternatives: If volatility of DTDTDP remains a concern, consider thioester antioxidants with higher molecular weights, as they generally exhibit lower volatility. The longer alkyl chains in DTDTDP contribute to its relatively low volatility compared to shorter-chain thioesters.
Issue 2: Surface Blooming Observed After Processing or During Storage at Elevated Temperatures
Question: A hazy or crystalline deposit has formed on the surface of my polymer product containing DTDTDP after cooling or during storage. What is this, and how can I prevent it?
Answer:
This phenomenon is known as "blooming," which is the migration of an additive from the bulk of the polymer to its surface. It occurs when the concentration of the additive exceeds its solubility in the polymer at a given temperature.
1. Identify the Bloom:
-
The surface deposit can be analyzed using techniques like FTIR or mass spectrometry to confirm it is DTDTDP.
2. Prevention of Blooming:
-
Reduce Concentration: The most direct solution is to reduce the concentration of DTDTDP to a level below its solubility limit in the polymer at the relevant temperature.
-
Polymer Compatibility: Ensure good compatibility between DTDTDP and the polymer matrix. DTDTDP, being a non-polar molecule, will have better solubility in non-polar polymers.
-
Cooling Rate: A slower cooling rate after processing can sometimes help to keep the additive dissolved in the polymer matrix.
-
Synergistic Blends: Using DTDTDP in combination with a compatible primary antioxidant can sometimes improve the overall solubility and reduce the tendency to bloom.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound acts as an antioxidant at high temperatures?
A1: this compound is a secondary antioxidant, specifically a hydroperoxide decomposer. During the thermal oxidation of polymers, unstable hydroperoxides are formed. DTDTDP works by converting these hydroperoxides into stable, non-radical products, thus preventing the propagation of the degradation chain reaction. It is most effective when used in synergy with primary antioxidants (radical scavengers) like hindered phenols.
Q2: How does the molecular weight of this compound influence its volatility?
A2: The relatively high molecular weight of this compound, due to its long tridecyl (C13) alkyl chains, contributes to its low volatility compared to other thioester antioxidants with shorter alkyl chains. Generally, for a given class of additives, a higher molecular weight leads to a lower vapor pressure and thus lower volatility at a given temperature.
Q3: Can I use this compound as a standalone antioxidant in high-temperature applications?
A3: While DTDTDP provides good long-term heat aging stability, it is most effective when used in combination with a primary antioxidant, such as a hindered phenol. The primary antioxidant scavenges free radicals, providing initial stabilization during high-temperature processing, while the DTDTDP decomposes hydroperoxides, offering long-term protection. This synergistic combination often provides superior performance compared to using either antioxidant alone.
Q4: What are the typical processing temperatures for polymers containing this compound?
A4: DTDTDP is suitable for use in a variety of polymers that are processed at high temperatures, including polypropylene and polyethylene. The specific processing temperature will depend on the polymer being used. It is important to ensure that the processing temperature does not lead to significant volatilization of the DTDTDP. A Thermogravimetric Analysis (TGA) of the DTDTDP-containing polymer can help determine the safe upper-temperature limit for processing.
Q5: How can I experimentally measure the volatility of this compound in my polymer compound?
A5: Thermogravimetric Analysis (TGA) is the recommended method for measuring the volatility of additives in a polymer. The analysis involves heating a small sample of the polymer compound at a controlled rate in an inert atmosphere (e.g., nitrogen) and monitoring the weight loss as a function of temperature. A weight loss step occurring before the main polymer degradation step is indicative of additive volatilization.
Data Presentation
Table 1: Physical and Thermal Properties of Thioester Antioxidants
| Property | This compound (DTDTDP) | Distearyl thiodipropionate (DSTDP) | Dilauryl thiodipropionate (DLTDP) |
| CAS Number | 10595-72-9 | 693-36-7 | 123-28-4 |
| Molecular Formula | C32H62O4S | C42H82O4S | C30H58O4S |
| Molecular Weight ( g/mol ) | 542.9 | 683.2 | 514.8 |
| Physical Form @ 25°C | Liquid | Solid | Solid |
| Boiling Point (°C) | > 250 | 250 @ 1 mm Hg | - |
| General Volatility | Low | Very Low | Low |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Additive Volatility
Objective: To determine the temperature at which this compound begins to volatilize from a polymer matrix.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Prepare a small, representative sample of the polymer compound containing DTDTDP (typically 5-10 mg).
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample from the initial temperature to a temperature above the expected degradation of the polymer (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Identify any weight loss steps that occur at temperatures below the main polymer degradation onset. The temperature at the onset of this initial weight loss corresponds to the volatilization of the additive.
-
Protocol 2: Analysis of Surface Blooming using FTIR
Objective: To identify the chemical nature of a surface bloom on a polymer sample.
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: No special preparation is needed for the bloomed polymer sample. A pure sample of DTDTDP should be used as a reference.
-
Reference Spectrum: Obtain an FTIR spectrum of the pure DTDTDP.
-
Sample Analysis:
-
Press the bloomed surface of the polymer sample firmly against the ATR crystal.
-
Acquire the FTIR spectrum of the surface.
-
-
Data Analysis:
-
Compare the spectrum of the bloom with the reference spectrum of DTDTDP.
-
An overlay of the two spectra showing matching characteristic peaks confirms that the bloom is composed of DTDTDP.
-
Mandatory Visualization
Caption: Workflow for investigating suspected DTDTDP volatility.
Technical Support Center: Overcoming Dispersion Problems of Di(tridecyl) thiodipropionate (DTDTDP) in Plastics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming dispersion challenges with Di(tridecyl) thiodipropionate (DTDTDP) in plastic matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDTDP) and what is its primary function in plastics?
This compound (DTDTDP) is a secondary antioxidant of the thioester class.[1][2] Its main role is to protect plastic materials from degradation caused by heat and oxygen, thereby extending the product's lifespan.[1][3] It functions by decomposing hydroperoxides into stable, non-reactive products.[1] DTDTDP is often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive stabilization during both processing and the service life of the plastic product.[1][2][4]
Q2: In which types of plastics is DTDTDP typically used?
DTDTDP is compatible with a wide range of polymers. It is commonly used in polyolefins like polypropylene (PP) and polyethylene (PE), as well as in polyvinyl chloride (PVC), and acrylonitrile-butadiene-styrene (ABS) resins.[5]
Q3: What are the physical properties of DTDTDP?
DTDTDP is a colorless or light yellow transparent liquid.[6] It has a low melting point and is soluble in many organic solvents, which generally gives it good compatibility with plastic resins.[7]
Q4: What are the common signs of poor DTDTDP dispersion in plastics?
Poor dispersion of DTDTDP, although it is a liquid, can manifest as inconsistencies in the final product. While solid additives might cause visible specks or agglomerates, poor dispersion of a liquid additive can lead to localized areas of degradation, resulting in:
-
Inconsistent mechanical properties: Weak spots or brittleness in certain areas of the plastic part.
-
Discoloration: Yellowing or other color changes that are not uniform across the product.
-
Reduced thermal stability: Premature failure of the product when exposed to heat.
-
Surface defects: Issues like blooming or plate-out, where the additive migrates to the surface.
Q5: What is a liquid masterbatch and can it be used for DTDTDP?
A liquid masterbatch is a concentrated dispersion of additives, like DTDTDP, in a liquid carrier.[4][8][9] This method is highly effective for incorporating liquid additives into a polymer melt, offering superior color and additive consistency, and improved processing efficiency.[4][10] Using a liquid masterbatch for DTDTDP can significantly enhance its uniform distribution throughout the plastic matrix.
Troubleshooting Guide
Poor dispersion of DTDTDP can often be traced back to issues related to processing parameters, material compatibility, or formulation. This guide provides a systematic approach to identifying and resolving these problems.
Problem: Inconsistent Product Performance or Appearance
This is often the primary indicator of poor DTDTDP dispersion. Follow these steps to diagnose and resolve the issue.
Step 1: Review Processing Parameters
The processing conditions play a critical role in the dispersion of additives.
| Parameter | Potential Issue | Recommended Action |
| Melt Temperature | Too low | A higher melt temperature can decrease the viscosity of the polymer, promoting better mixing and dispersion of the DTDTDP.[11] However, excessively high temperatures can lead to polymer degradation. |
| Screw Speed | Too low | Increasing the screw speed enhances the shear rate, which can improve the mixing of the liquid additive into the polymer melt. Be cautious of excessive speeds which might degrade the polymer. |
| Back Pressure | Too low | Higher back pressure improves the mixing efficiency within the extruder barrel, leading to a more uniform distribution of the additive. |
| Residence Time | Too short | Insufficient time in the extruder will result in incomplete mixing. Consider reducing the output rate to allow for more thorough blending. |
Step 2: Assess Material Compatibility
Even with optimal processing, incompatibility between DTDTDP and the polymer matrix can lead to dispersion issues.
| Factor | Potential Issue | Recommended Action |
| Polymer Grade | Low Melt Flow Index (MFI) | A resin with a higher MFI (lower viscosity) will generally allow for easier mixing and better dispersion of liquid additives. |
| Other Additives | Incompatibility | Certain additives can interact with each other, affecting their solubility and dispersion. Review the entire formulation for potential incompatibilities. |
| Wetting | Poor wetting of the polymer by DTDTDP | The use of a wetting agent can reduce the surface tension between the DTDTDP and the polymer, promoting better spreading and more uniform dispersion.[12][13][14] |
Step 3: Evaluate the Formulation and Dosing
The method of introducing DTDTDP into the plastic is crucial.
| Aspect | Potential Issue | Recommended Action |
| Direct Addition | Uneven distribution of the liquid | Direct addition of small amounts of liquid can be challenging. Consider pre-blending the DTDTDP with a portion of the polymer powder before extrusion. |
| Concentration | Too high | While DTDTDP has good compatibility, exceeding its solubility limit in the polymer can lead to phase separation. Ensure the dosage is within the recommended range (typically 0.05% to 0.5%).[1] |
| Masterbatch Carrier | Incompatible carrier resin | If using a masterbatch, the carrier resin must be compatible with the primary polymer. An incompatible carrier will not mix well, leading to poor additive dispersion.[9] |
Experimental Protocols
Protocol 1: Evaluation of DTDTDP Dispersion via Microscopy
Objective: To visually assess the dispersion quality of DTDTDP in a plastic matrix. Since DTDTDP is a liquid and does not contain unique elements for easy detection by methods like SEM-EDS, this protocol focuses on identifying the effects of poor dispersion.
Methodology:
-
Sample Preparation:
-
Produce plastic samples with varying formulations or processing parameters being investigated.
-
Create thin cross-sections of the samples using a microtome.
-
-
Microscopic Analysis:
-
Examine the sections under a Scanning Electron Microscope (SEM).
-
Look for signs of poor dispersion such as micro-voids, phase separation, or variations in surface texture that may indicate localized areas of high or low DTDTDP concentration.
-
-
Quantitative Analysis (Image Analysis):
Protocol 2: Optimizing Processing Parameters for Improved DTDTDP Dispersion
Objective: To determine the optimal processing conditions for achieving uniform dispersion of DTDTDP.
Methodology:
-
Design of Experiments (DoE):
-
Identify key processing parameters to investigate (e.g., melt temperature, screw speed, back pressure).
-
Define a range for each parameter.
-
Use a DoE software to create a matrix of experimental runs.
-
-
Compounding:
-
Prepare a consistent formulation of the polymer and DTDTDP.
-
Process the material using a twin-screw extruder according to the experimental design.
-
-
Analysis:
-
For each experimental run, collect samples and evaluate them for:
-
Mechanical properties: Tensile strength, impact resistance.
-
Thermal stability: Oxidative Induction Time (OIT) to assess the effectiveness of the antioxidant.
-
Visual inspection: Check for any signs of discoloration or surface defects.
-
-
-
Optimization:
-
Analyze the data to identify the processing parameters that result in the best combination of properties, indicating optimal dispersion.
-
Visualizations
Caption: Troubleshooting workflow for DTDTDP dispersion issues.
Caption: Experimental workflow for optimizing DTDTDP dispersion.
References
- 1. mascomglobal.com [mascomglobal.com]
- 2. Antioxidants [eccomiddleeast.com]
- 3. The Comprehensive Guide to Plastic Antioxidants In 2024 [vinatiorganics.com]
- 4. specialchem.com [specialchem.com]
- 5. performanceadditives.us [performanceadditives.us]
- 6. DITRIDECYL THIODIPROPIONATE [drugfuture.com]
- 7. kastrade.com [kastrade.com]
- 8. research.me.udel.edu [research.me.udel.edu]
- 9. Masterbatch and the use of them - شرکت فراچاپ آترین [farachap.com]
- 10. Masterbatches & Additive Carriers - Evonik Industries [interfacial-chemistry.evonik.com]
- 11. chicchem.com [chicchem.com]
- 12. researchgate.net [researchgate.net]
- 13. kanademy.com [kanademy.com]
- 14. WO2021051180A1 - Additive containing liquid masterbatch formulations for polymer articles - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Di(tridecyl) Thiodipropionate (DTDTDP) Degradation Analysis
Welcome to the Technical Support Center for the analysis of Di(tridecyl) thiodipropionate (DTDTDP) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting issues related to the stability of DTDTDP in aged samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDTDP) and why is its degradation a concern?
A1: this compound (DTDTDP) is a secondary antioxidant used to protect materials, particularly polymers, from degradation.[1][2] As a thioether, it functions by decomposing hydroperoxides, which are key intermediates in oxidative degradation pathways.[1] The degradation of DTDTDP is a concern because its breakdown can lead to a loss of antioxidant protection, potentially compromising the stability and performance of the end-product. Understanding its degradation products is crucial for assessing the long-term stability and safety of materials containing this additive.
Q2: What are the primary mechanisms of DTDTDP degradation?
A2: The primary degradation pathways for DTDTDP in aged samples are typically:
-
Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This process is integral to its antioxidant function.
-
Hydrolysis: The ester linkages can be cleaved, especially in the presence of moisture and heat, to yield thiodipropionic acid and tridecanol.
-
Thermal Decomposition: At elevated temperatures, further fragmentation of the molecule can occur.
Q3: What are the expected degradation products of DTDTDP?
A3: Based on its chemical structure and the known degradation pathways of similar thioether antioxidants, the following degradation products can be anticipated:
-
Tridecanol: Formed via hydrolysis of the ester bonds.
-
Thiodipropionic acid: Also a product of ester hydrolysis.[3][4]
-
This compound sulfoxide: An initial oxidation product of the thioether.
-
Further oxidation and fragmentation products: Under severe stress conditions, more complex mixtures of smaller molecules may be formed.
Q4: Which analytical techniques are best suited for identifying DTDTDP and its degradation products?
A4: A combination of chromatographic and spectrometric techniques is generally most effective:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is a powerful tool for separating and identifying the non-volatile degradation products.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile degradation products. It can also be used to analyze the parent compound and less volatile degradants, sometimes requiring a derivatization step.[8][9][10][11]
Troubleshooting Guides
HPLC-MS Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) for DTDTDP and Degradation Products | Secondary interactions with the stationary phase (e.g., residual silanols). | Use an end-capped HPLC column. Optimize the mobile phase pH to suppress ionization of acidic degradation products like thiodipropionic acid. |
| Low Signal Intensity in MS for DTDTDP | Poor ionization efficiency of the non-polar molecule. | Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) sources. Promote adduct formation by adding ammonium acetate or sodium acetate to the mobile phase. |
| Co-elution of Degradation Products | Insufficient chromatographic resolution. | Optimize the gradient elution profile. Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase composition and pH. |
| Inconsistent Retention Times | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure proper mixing and degassing of the mobile phase. |
GC-MS Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No Peak for DTDTDP | DTDTDP is not sufficiently volatile for GC analysis under standard conditions. | Use a high-temperature GC column and a high-temperature program. Consider derivatization (e.g., transesterification) to create more volatile analytes. |
| Broad Peaks for Long-Chain Degradants | Slow elution from the GC column. | Use a shorter GC column with a thinner film thickness. Increase the final oven temperature and hold time. |
| Complex Chromatograms with Many Peaks | Extensive thermal degradation in the GC inlet. | Use a lower inlet temperature. Employ a "cool on-column" injection technique if available. |
| Difficulty in Identifying Isomeric Degradation Products | Similar mass spectra for isomers. | Rely on chromatographic separation (retention time) in addition to mass spectral data. Use high-resolution mass spectrometry for accurate mass determination to aid in formula confirmation. |
Quantitative Data Summary
The following table provides hypothetical quantitative data representing the degradation of DTDTDP under different stress conditions. This data is for illustrative purposes to guide experimental design and data analysis.
| Stress Condition | DTDTDP Remaining (%) | Tridecanol (%) | Thiodipropionic Acid (%) | DTDTDP Sulfoxide (%) |
| Thermal (150°C, 72h) | 65 | 15 | 10 | 5 |
| Oxidative (H₂O₂, 60°C, 24h) | 40 | 5 | 2 | 45 |
| Hydrolytic (pH 10, 80°C, 48h) | 55 | 25 | 18 | <1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting DTDTDP to forced degradation to generate potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of DTDTDP (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or isopropanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at 60°C for 24 hours.
-
Thermal Degradation: Place a solid sample of DTDTDP in an oven at 150°C for 72 hours. Dissolve the residue in a suitable solvent before analysis.
-
Control Sample: Keep a solution of DTDTDP at room temperature, protected from light.
-
-
Sample Neutralization and Dilution:
-
After the stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Protocol 2: HPLC-UV/MS Method for the Analysis of DTDTDP and its Degradation Products
This protocol provides a general HPLC method for the separation and identification of DTDTDP and its non-volatile degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detector: Monitor at 210 nm.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range of m/z 100-1000.
-
Visualizations
References
- 1. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 2. univook.com [univook.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. smithers.com [smithers.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Di(tridecyl) thiodipropionate and Other Thioether Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Di(tridecyl) thiodipropionate (DTDTDP) and other common thioether antioxidants, such as Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP). Thioether antioxidants are a class of secondary antioxidants that play a crucial role in preventing oxidative degradation in a variety of materials, including plastics, rubbers, and lubricants.[1][2][3][4] They function primarily by decomposing hydroperoxides, which are key intermediates in auto-oxidation chain reactions, into stable, non-radical products.[5] This guide will delve into their mechanisms of action, comparative performance based on available data, and detailed experimental protocols for evaluating their efficacy.
Mechanism of Action: Quenching the Fire of Oxidation
Thioether antioxidants are known as hydroperoxide decomposers. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals directly, thioethers interrupt the oxidation cycle at a different stage. The sulfur atom in the thioether molecule is key to its antioxidant activity, effectively breaking down hydroperoxides into non-reactive alcohols. This synergistic relationship with primary antioxidants provides a more robust and prolonged stabilization of materials.[5][6] The primary antioxidant quenches the initial radical formation, while the thioether antioxidant "cleans up" the subsequent hydroperoxide byproducts, preventing further degradation.[5][6]
Caption: General mechanism of thioether antioxidants in preventing polymer degradation.
Comparative Performance of Thiodipropionate Antioxidants
| Property | This compound (DTDTDP) | Dilauryl thiodipropionate (DLTDP) | Distearyl thiodipropionate (DSTDP) |
| CAS Number | 10595-72-9[7][8][9][10] | 123-28-4[4] | 693-36-7 |
| Molecular Formula | C32H62O4S[7][10] | C30H58O4S | C42H82O4S |
| Appearance | Colorless or Light Yellow Transparent Liquid[7] | White crystalline powder | White crystalline powder |
| Melting Point (°C) | Liquid at room temperature | 39-42 | 63.5-68.5 |
| General Use | Used as a secondary antioxidant with primary antioxidants in polymers like polypropylene and ABS.[8] | A widely used auxiliary antioxidant in PE, PP, PVC, ABS rubber, and lubricating oil.[4] | A high-performance auxiliary antioxidant used in PE, PP, PA, ABS resin, etc., with a higher antioxidant effect than DLTDP. |
| Key Features | Good compatibility with a wide range of polymers. | Low toxicity, suitable for food-contacting materials. | Low volatility and low heat loss during processing. |
Experimental Protocols for Evaluating Antioxidant Efficacy
To assess the performance of thioether antioxidants, several in vitro assays can be employed. Below are detailed protocols for three common methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the lipid peroxidation inhibition assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compounds: Prepare stock solutions of the thioether antioxidants in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or standard at various concentrations to the wells.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the radical cation by the antioxidant causes a decolorization of the solution, measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or standard at various concentrations to the wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Lipid Source: A lipid-rich medium such as a tissue homogenate (e.g., rat liver) or a linoleic acid emulsion can be used.
-
Inducing Agent: An oxidizing agent like ferrous sulfate (FeSO4) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is used to induce lipid peroxidation.
-
TBA Reagent: Prepare a solution of 0.375% (w/v) thiobarbituric acid in 0.25 M HCl.
-
Trichloroacetic Acid (TCA) Solution: Prepare a 15% (w/v) TCA solution.
-
-
Assay Procedure:
-
Incubate the lipid source with the inducing agent in the presence and absence (control) of the thioether antioxidant at 37°C for a specific time (e.g., 1 hour).
-
Stop the reaction by adding the TCA solution.
-
Centrifuge the mixture to precipitate proteins.
-
Add the TBA reagent to the supernatant and heat at 95°C for 15-30 minutes.
-
Cool the samples and measure the absorbance of the pink chromogen at 532 nm.
-
-
Calculation:
-
The percentage inhibition of lipid peroxidation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Caption: A typical experimental workflow for in vitro antioxidant assays.
Conclusion
This compound and other thioether antioxidants are vital components in the preservation of materials susceptible to oxidative degradation. Their primary role as hydroperoxide decomposers makes them excellent synergistic partners for primary antioxidants. While direct comparative quantitative data is limited in publicly available literature, their selection for specific applications is guided by their physical properties, compatibility with the matrix, and the processing conditions. The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the efficacy of these important industrial additives. Further head-to-head studies using these established methods would be invaluable for a more definitive comparative assessment.
References
- 1. specialchem.com [specialchem.com]
- 2. akrochem.com [akrochem.com]
- 3. alpha-plast.com.ua [alpha-plast.com.ua]
- 4. univook.com [univook.com]
- 5. US6630507B1 - Cannabinoids as antioxidants and neuroprotectants - Google Patents [patents.google.com]
- 6. WO2015078877A1 - Composition - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. ditridecyl thiodipropionate, 10595-72-9 [thegoodscentscompany.com]
- 9. DITRIDECYL 3,3'-THIODIPROPIONATE | 10595-72-9 [amp.chemicalbook.com]
- 10. DITRIDECYL 3,3'-THIODIPROPIONATE | 10595-72-9 [chemicalbook.com]
Comparative Guide to Quantitative Analysis of Di(tridecyl) thiodipropionate (DTDTDP)
This guide provides a comparative overview of two common analytical methods for the quantitative determination of Di(tridecyl) thiodipropionate (DTDTDP), a secondary antioxidant used in various polymers.[1][2][] The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of materials containing this additive.
Methodology Comparison
The selection of an analytical method for DTDTDP quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC-UV and GC-MS are powerful techniques for the analysis of antioxidants in polymers.[1]
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like DTDTDP.[4] A reverse-phase HPLC method with UV detection offers a robust and straightforward approach for quantification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds. While DTDTDP has a high molecular weight, it can be analyzed by GC-MS, often providing structural confirmation.[5][6]
The following sections detail the experimental protocols for each method and present a head-to-head comparison of their validation parameters.
Experimental Protocols
A comprehensive validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The validation process typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9]
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
A generic sample preparation method using Accelerated Solvent Extraction (ASE) is proposed for extracting DTDTDP from a polymer matrix prior to analysis by either HPLC-UV or GC-MS.[10][11]
-
Apparatus: Accelerated Solvent Extractor
-
Extraction Solvent: Dichloromethane or a mixture of isopropanol and cyclohexane.
-
Procedure:
-
Weigh approximately 1 gram of the polymer sample and mix with an inert support like diatomaceous earth.
-
Place the mixture into an extraction cell.
-
Perform the extraction under the following conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collect the extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile for HPLC or hexane for GC-MS) for analysis.
-
2. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile/water (95:5 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
3. GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 320 °C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
-
Method Validation and Performance Comparison
The following tables summarize the expected performance characteristics of the two methods based on typical validation results for similar analytes.[8][10][12]
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-MS |
| Linear Range (µg/mL) | 1 - 200 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.15 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS |
| Accuracy (Recovery %) | 95 - 105 | 92 - 108 |
| Precision (RSD %) | ||
| - Intra-day | < 2.0 | < 5.0 |
| - Inter-day | < 3.0 | < 7.0 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the validation of a quantitative method for DTDTDP analysis.
Caption: Workflow for DTDTDP analysis and method validation.
Conclusion
Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound in polymer samples.
-
The HPLC-UV method is a robust, precise, and accurate method that is well-suited for routine quality control applications where high sensitivity is not the primary requirement.
-
The GC-MS method offers higher sensitivity and selectivity, making it ideal for trace analysis and for applications requiring confirmatory identification.
The choice between the two methods will depend on the specific requirements of the analysis, including the concentration of DTDTDP in the sample, the complexity of the matrix, and the availability of instrumentation. For regulatory purposes, a validated method is essential to ensure the reliability of the data.[7][13]
References
- 1. filab.fr [filab.fr]
- 2. ditridecyl thiodipropionate, 10595-72-9 [thegoodscentscompany.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. academic.oup.com [academic.oup.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films. | Sigma-Aldrich [merckmillipore.com]
- 13. The Japan Food Chemical Research Foundation [ffcr.or.jp]
A Comprehensive Guide to the Synergistic Antioxidant Effects of Di(tridecyl) thiodipropionate and Vitamin E
For Researchers, Scientists, and Drug Development Professionals
Understanding the Synergy: Primary and Secondary Antioxidants
The enhanced antioxidant effect observed when combining Vitamin E and DTDTDP stems from their complementary mechanisms of action. Vitamin E, a primary antioxidant, directly scavenges free radicals, breaking the autoxidation chain. DTDTDP, a secondary antioxidant, works by decomposing hydroperoxides, which are stable intermediates that can break down into new radicals, thus preventing further chain initiation.
Vitamin E (α-Tocopherol): The Radical Scavenger
Vitamin E is a fat-soluble vitamin that plays a crucial role in protecting cell membranes from oxidative damage.[1] Its primary antioxidant function involves donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and forming a relatively stable tocopheroxyl radical.[1] This action effectively terminates the lipid peroxidation chain reaction.
Di(tridecyl) thiodipropionate (DTDTDP): The Hydroperoxide Decomposer
DTDTDP belongs to the class of thioether antioxidants.[2] Unlike primary antioxidants, thioethers do not directly react with free radicals. Instead, they target and decompose hydroperoxides (ROOH) into non-radical, stable products (alcohols). This prevents the homolytic cleavage of the hydroperoxide O-O bond, which would otherwise generate new alkoxyl (RO•) and hydroxyl (•OH) radicals, thus inhibiting the initiation of new oxidation chains.
The synergistic mechanism involves Vitamin E scavenging the chain-propagating peroxyl radicals, while DTDTDP eliminates the hydroperoxides that could regenerate new radicals. This two-pronged approach provides significantly greater protection against oxidation than either antioxidant could achieve alone.
Quantitative Data Analysis
While specific experimental data for the synergistic effect of DTDTDP and Vitamin E is limited, the following table presents data on the individual performance of Vitamin E and the synergistic effect of a similar thiodipropionate derivative, dilauryl thiodipropionate (DLTP), with phenolic antioxidants. This data serves as a valuable proxy for understanding the potential efficacy of the DTDTDP and Vitamin E combination.
Table 1: Antioxidant Performance Data
| Antioxidant System | Substrate | Test Method | Parameter | Result | Reference |
| Vitamin E (α-tocopherol) | Frying Oil | Peroxide Value (PV) | PV after 45 min frying (meq/kg) | 11.6 (control) vs. 6.5 (with 20 µ g/100ml Vit E) | [3][4] |
| Hindered Phenol (Irganox 245) | ABS Polymer | Oxidative Induction Time (OIT) | OIT (min) | [3] | |
| Dilauryl thiodipropionate (DLTP) | ABS Polymer | Oxidative Induction Time (OIT) | OIT (min) | [3] | |
| Irganox 245 + DLTP (1:1) | ABS Polymer | Oxidative Induction Time (OIT) | OIT (min) | [3] |
Note: Specific OIT values for the individual and combined antioxidants in the ABS polymer study were not provided in the abstract but the study concluded a strong synergistic effect for the combination.
Experimental Protocols
To evaluate the synergistic antioxidant activity of DTDTDP and Vitamin E, the following experimental methods are commonly employed:
1. Peroxide Value (PV) Determination
The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed in the initial stages of lipid oxidation. A lower peroxide value indicates better oxidative stability.
-
Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent, and then treated with a solution of potassium iodide. The peroxides in the sample oxidize potassium iodide to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate solution.
-
Apparatus:
-
Erlenmeyer flask (250 mL) with a ground-glass stopper
-
Burette
-
Pipettes
-
-
Reagents:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 N and 0.01 N Sodium thiosulfate (Na₂S₂O₃) solutions
-
1% Starch solution (indicator)
-
-
Procedure:
-
Weigh approximately 5 g of the oil sample into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and shake for exactly one minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with 0.1 N or 0.01 N sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of starch solution, which will turn the solution blue.
-
Continue the titration until the blue color just disappears.
-
A blank determination is performed under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = (S - B) * N * 1000 / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
2. Oxidative Stability Index (OSI) by Rancimat Method
The Rancimat test is an accelerated oxidation method used to determine the oxidative stability of fats and oils. The result is expressed as the induction time. A longer induction time indicates higher stability.
-
Principle: A stream of purified air is passed through a sample of the oil held at a constant high temperature (e.g., 110 °C). The volatile oxidation products, mainly formic acid, are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water. A rapid increase in conductivity marks the end of the induction period.
-
Apparatus:
-
Rancimat apparatus, consisting of a heating block, reaction vessels, air delivery system, and a conductivity measuring cell.
-
-
Procedure:
-
Pipette a specified amount of the oil sample (typically 3 g) into a clean, dry reaction vessel.
-
Place the vessel into the heating block of the Rancimat, pre-heated to the desired temperature.
-
Connect the air tube and the tube leading to the measuring vessel containing deionized water.
-
Start the air flow and the data recording.
-
The instrument automatically detects the induction time, which is the time elapsed until the conductivity begins to increase rapidly.
-
Visualizing the Mechanisms
Diagram 1: Synergistic Antioxidant Mechanism
Caption: Synergistic action of Vitamin E and DTDTDP.
Diagram 2: Experimental Workflow for Oxidative Stability Testing
Caption: Workflow for evaluating antioxidant synergy.
Conclusion
The combination of this compound and Vitamin E represents a potent antioxidant system due to the synergistic relationship between their respective mechanisms. Vitamin E acts as a primary antioxidant, breaking the chain of free radical propagation, while DTDTDP functions as a secondary antioxidant, preventing the formation of new radicals from hydroperoxide decomposition. While direct quantitative data on this specific combination is sparse, the established principles of antioxidant synergy and data from analogous systems strongly suggest a significant enhancement in oxidative stability. The experimental protocols provided herein offer a robust framework for researchers to quantify this synergistic effect in various applications, from pharmaceutical formulations to industrial lubricants. Further research is warranted to generate specific performance data for this promising antioxidant blend.
References
Cross-Validation of Analytical Methods for the Detection of Di(tridecyl) thiodipropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance parameters for HPLC and GC-MS methods in the analysis of antioxidants like DTDTDP. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Sample Throughput | High | Moderate |
| Selectivity | Good to Excellent (with appropriate detector) | Excellent (mass fragmentation provides high specificity) |
| Matrix Effects | Can be significant, may require extensive sample cleanup | Can be significant, but often mitigated by chromatographic separation and selective mass detection |
Experimental Protocols
Detailed methodologies for the analysis of DTDTDP using HPLC and GC-MS are provided below. These protocols are based on established methods for similar antioxidant compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of DTDTDP in various sample matrices, including polymer extracts.
1. Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). For higher specificity, a mass spectrometer (MS) can be used as a detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
-
Di(tridecyl) thiodipropionate standard
-
Sample extraction solvent (e.g., dichloromethane, isopropanol)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS detection). A typical gradient could be starting from 70% acetonitrile and increasing to 100% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min). If using MS, monitor for the specific m/z of DTDTDP.
4. Sample Preparation:
-
Extract DTDTDP from the sample matrix using an appropriate solvent (e.g., dissolution of a polymer in a suitable solvent followed by precipitation to remove the polymer and leave the additive in solution).
-
Filter the extract through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of DTDTDP in the mobile phase, typically ranging from 0.1 to 50 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and suitable for complex matrices.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Materials:
-
Helium (carrier gas)
-
This compound standard
-
Sample extraction solvent (e.g., n-hexane, dichloromethane)
3. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-600. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic DTDTDP fragment ions can be used to enhance sensitivity and selectivity.
4. Sample Preparation:
-
Perform a solvent extraction of DTDTDP from the sample matrix.
-
Concentrate the extract if necessary and perform a solvent exchange to a GC-compatible solvent.
-
Filter the final extract through a 0.45 µm syringe filter.
5. Calibration:
-
Prepare a series of DTDTDP standard solutions in a suitable solvent (e.g., hexane) over the desired concentration range (e.g., 0.01 to 10 µg/mL).
-
Analyze each standard and construct a calibration curve based on the peak area of a characteristic ion.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for DTDTDP analysis and a logical comparison of the two analytical methods.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical comparison of HPLC and GC-MS for DTDTDP analysis.
A Comparative Analysis of Di(tridecyl) and Distearyl Thiodipropionate Antioxidant Efficacy
A detailed guide for researchers and formulation scientists on the comparative antioxidant performance of Di(tridecyl) thiodipropionate (DTDTDP) and Distearyl thiodipropionate (DSTDP) in polymer stabilization.
This compound (DTDTDP) and Distearyl thiodipropionate (DSTDP) are secondary thioether antioxidants crucial for the long-term thermal stability of polymeric materials.[1] Both function as peroxide decomposers, synergistically enhancing the effectiveness of primary antioxidants to protect polymers from degradation during processing and end-use.[1][2] This guide provides a comparative overview of their antioxidant efficiency, supported by experimental data, to aid in the selection of the appropriate stabilizer for specific applications.
General Characteristics
DTDTDP is a liquid antioxidant, while DSTDP is a solid in the form of a white crystalline powder or flakes.[3][4][5] This physical difference can influence their handling, dispersion, and compatibility with different polymer systems. Both are derivatives of thiodipropionic acid and are widely used in polyolefins such as polypropylene (PP) and polyethylene (PE), as well as in other polymers like ABS and synthetic rubbers.[2]
Data Presentation: A Comparative Overview
The following tables summarize the key physical and chemical properties of DTDTDP and DSTDP, providing a basis for comparison.
Table 1: Physical and Chemical Properties
| Property | This compound (DTDTDP) | Distearyl thiodipropionate (DSTDP) |
| CAS Number | 10595-72-9 | 693-36-7 |
| Molecular Formula | C32H62O4S | C42H82O4S |
| Appearance | Colorless or Light Yellow transparent Liquid | White to slightly yellow crystalline powder/flakes |
| Melting Point | Not Applicable (Liquid) | 63.5-68.5 °C |
| Density | ~0.939 g/cm³ | Not specified |
| Boiling Point | ~602.7 °C at 760 mmHg | Not specified |
| Refractive Index | n20/D 1.47 | Not specified |
| Solubility | Soluble in benzene and toluene | Soluble in benzene and toluene; Insoluble in water |
Note: Data compiled from various sources.[2][3][4][5][6]
Experimental Performance Comparison
While direct head-to-head experimental data for DTDTDP versus DSTDP is limited in publicly available literature, a comparative study on the thermal degradation of polypropylene stabilized with a primary antioxidant (pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) in combination with either DSTDP or a similar liquid thioester, Didodecyl-3,3'-thiodipropionate (DLTDP), provides valuable insights. Given the structural and physical similarities between DLTDP (C12 alkyl chains) and DTDTDP (C13 alkyl chains), the performance of DLTDP can be considered a reasonable proxy for DTDTDP in this context.
The study involved long-term thermal aging of polypropylene at 150°C and evaluated the antioxidant performance based on Melt Flow Rate (MFR), a measure of polymer degradation, and Oxidation Induction Time (OIT), which indicates the stability of the material against oxidation.[3][7]
Table 2: Comparative Performance in Polypropylene at 150°C (DLTDP as a proxy for DTDTDP)
| Performance Metric | Polypropylene + Primary Antioxidant + DSTDP | Polypropylene + Primary Antioxidant + DLTDP (proxy for DTDTDP) |
| Melt Flow Rate (MFR) Stability | Data suggests that specific phenol:thioester ratios provide optimal long-term thermal stability. A 20:80 ratio of primary antioxidant to thioester was found to be most effective for long-term stability. | Similar to DSTDP, the performance is dependent on the ratio with the primary antioxidant. The 20:80 ratio also provided the best long-term thermal stability. |
| Oxidation Induction Time (OIT) | Higher OIT values indicate better resistance to oxidation. The study utilized OIT as a key parameter for assessing stability. | The study also used OIT to evaluate the antioxidant efficacy, with results dependent on the formulation ratio. |
| Yellowness Index | The study mentions the assessment of the yellowness index as a parameter for evaluating stability.[3] | The yellowness index was also considered in the evaluation of the stabilized polypropylene.[3] |
Based on findings from a study on the high-temperature stabilization of polypropylene.[3][7]
The research indicated that for long-term thermal stability, a higher concentration of the thioester synergist relative to the primary antioxidant is beneficial.[7] The choice between a solid (DSTDP) and a liquid (DLTDP/DTDTDP) thioester would also depend on processing conditions and the desired physical form of the final product.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the performance of antioxidants in polymers.
Oven Aging
-
Purpose: To simulate the long-term thermal degradation of a polymer.
-
Apparatus: Forced-air circulating oven.
-
Procedure:
-
Prepare polymer samples (e.g., plaques or films) containing the antioxidant formulations to be tested.
-
Place the samples in the oven at a specified high temperature (e.g., 150°C for polypropylene).[3][7]
-
Remove samples at predetermined time intervals.
-
Evaluate the degradation of the samples by measuring changes in mechanical properties (e.g., tensile strength, elongation at break), chemical changes (e.g., carbonyl group formation via FTIR), or visual changes (e.g., color, embrittlement).[3][7] The time until the material becomes brittle is often recorded as the "ultimate embrittlement time."[7]
-
Melt Flow Index (MFI) / Melt Flow Rate (MFR)
-
Purpose: To measure the ease of flow of a molten polymer, which is an indicator of its molecular weight. An increase in MFI/MFR typically signifies polymer chain scission and degradation.[8]
-
Apparatus: Extrusion plastometer (Melt Flow Indexer).
-
Procedure:
-
A specified amount of the polymer sample is loaded into the heated barrel of the plastometer at a set temperature (e.g., 230°C for polypropylene).[6]
-
A standard weight is applied to a piston, which forces the molten polymer through a die of a specific diameter.
-
The amount of polymer that extrudes in a given time (typically 10 minutes) is collected and weighed.
-
The MFI/MFR is expressed in grams per 10 minutes. This test can be performed on samples before and after aging or after multiple extrusion cycles to assess the stabilizing effect of the antioxidant.[8]
-
Yellowness Index (YI)
-
Purpose: To quantify the change in color of a polymer towards yellow, which is often an indication of degradation.[1][9]
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Prepare polymer samples (e.g., plaques or films) of a standard thickness.
-
Measure the tristimulus values (X, Y, Z) of the sample using the spectrophotometer.
-
Calculate the Yellowness Index using a standard formula, such as that defined in ASTM E313.
-
Compare the YI of aged or processed samples to that of an unaged or virgin sample to determine the degree of discoloration.[1][9]
-
Mandatory Visualization
Below are diagrams illustrating the antioxidant mechanism and a typical experimental workflow for evaluating antioxidant performance.
Caption: Antioxidant mechanism of primary and secondary stabilizers.
Caption: Experimental workflow for evaluating antioxidant performance.
References
- 1. scielo.br [scielo.br]
- 2. longchangchemical.com [longchangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the Matrix Melt Flow Index and Fillers on Mechanical Properties of Polypropylene-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
A comparative analysis of the cost-effectiveness of secondary antioxidants
For researchers, scientists, and drug development professionals, selecting the right antioxidant is a critical decision that balances performance with budgetary constraints. Secondary antioxidants, which function by decomposing hydroperoxides and chelating metal ions, play a crucial role in preventing oxidative degradation. This guide provides an objective, data-driven comparison of common secondary antioxidants, focusing on their performance metrics, experimental evaluation protocols, and overall cost-effectiveness to inform selection for various applications.
Introduction to Secondary Antioxidants
Unlike primary antioxidants that scavenge free radicals, secondary antioxidants inhibit the chain reaction of oxidation by targeting and neutralizing hydroperoxides (ROOH), which are unstable intermediates that can decompose into damaging radicals.[1] The primary mechanisms of action for secondary antioxidants include hydroperoxide decomposition and metal ion chelation.[2] This class of compounds is essential for long-term thermal stability and is often used synergistically with primary antioxidants.[2] Common classes include phosphites and thioesters.
Performance Evaluation & Key Metrics
The efficacy of a secondary antioxidant is assessed through several key performance indicators. The most common metrics include thermal stability, efficiency in preventing polymer degradation during processing, and long-term heat aging performance.
Table 1: Key Performance Metrics for Secondary Antioxidants
| Performance Metric | Description | Common Experimental Technique |
| Thermal Stability | The antioxidant's resistance to decomposition at elevated temperatures. | Thermogravimetric Analysis (TGA) |
| Processing Stability | Ability to protect a polymer during high-temperature processing (e.g., extrusion). Measured by retention of properties like Melt Flow Index (MFI). | Melt Flow Index (MFI) Testing |
| Color Stability | The ability to prevent discoloration (e.g., yellowing) in the substrate upon exposure to heat and light. | Yellowness Index (YI) Measurement |
| Oxidative Induction Time (OIT) | Measures the time until the onset of oxidation at a specific temperature, indicating the antioxidant's effectiveness.[3] | Differential Scanning Calorimetry (DSC) |
| Hydroperoxide Decomposition | The direct measure of the antioxidant's primary function to convert unstable hydroperoxides into stable alcohols.[1] | Titration or Spectroscopic Methods |
Experimental Protocols
To ensure reproducible and objective evaluation, standardized experimental protocols are essential.[3] Below are methodologies for two key experiments cited in this guide.
The OIT test is a standard method for determining the oxidative stability of a material.
-
Apparatus: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
A small sample (typically 5-10 mg) of the stabilized material is placed in an aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[1]
-
After reaching thermal equilibrium, the atmosphere is switched to pure oxygen.[1]
-
The instrument records the heat flow. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[1] A longer OIT indicates better oxidative stability.
-
TGA measures the change in mass of a sample as a function of temperature or time, indicating its thermal stability.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (air or nitrogen).[1]
-
The instrument records the sample's weight loss as the temperature increases.
-
The decomposition temperature is identified as the point of significant mass loss, indicating the thermal stability limit of the material.
-
Comparative Performance of Phosphite Stabilizers
Phosphite-based secondary antioxidants are widely used in plastics and polymers to provide stability during processing. The following table compares the performance of several leading phosphite stabilizers in polypropylene (PP).
Table 2: Performance Comparison of Common Phosphite Secondary Antioxidants
| Stabilizer | Melt Flow Index (MFI) Retention (%)¹ | Yellowness Index (YI)¹ | Decomposition Temp. (°C)¹ | Key Features |
| Antioxidant 168 | 95 | 2.5 | 350 | Balanced performance, low volatility, industry standard.[4] |
| Weston TNPP | 88 | 4.2 | 280 | Economical but lower thermal stability and can cause discoloration.[4] |
| Doverphos S-9228 | 98 | 1.8 | 380 | High efficiency in decomposition, excellent for maintaining clarity.[4] |
| Mark HP-136 | 97 | 1.5 | 375 | High performance, adds UV protection benefits.[4] |
| ¹Data adapted from technical bulletins and studies by Song et al., Journal of Applied Polymer Science (2020) and Lanxess application reports (2021).[4] |
As shown, while Weston TNPP is a budget-friendly option, it shows lower performance in maintaining the polymer's properties. Antioxidant 168 provides a reliable balance of performance and cost, making it a widely used choice.[4] For high-end applications requiring maximum durability and clarity, Doverphos S-9228 and Mark HP-136 are superior, albeit at a higher cost.[4]
Mechanism of Action: Hydroperoxide Decomposition
The primary role of a phosphite secondary antioxidant is to catalytically decompose hydroperoxides into non-radical, stable alcohols. This process prevents the hydroperoxides from breaking down into destructive alkoxy and hydroxyl radicals, thus halting the oxidative cycle.
Cost-Effectiveness Analysis
The ultimate selection of an antioxidant hinges on a cost-benefit analysis. A lower-priced option may require higher loading levels to achieve the desired effect, potentially negating initial savings. The table below provides a value comparison based on typical usage levels and market pricing.
Table 3: Cost-Benefit Analysis of Phosphite Stabilizers
| Stabilizer | Typical Loading Level (pph)¹ | Estimated Cost per kg (USD)¹ | Cost per Tonne of Compound (USD)¹ |
| Antioxidant 168 | 0.1 – 0.3 | $5.50 | $5.50 – $16.50 |
| Weston TNPP | 0.2 – 0.5 | $3.50 | $7.00 – $17.50 |
| Doverphos S-9228 | 0.1 – 0.2 | $9.50 | $9.50 – $19.00 |
| Mark HP-136 | 0.1 – 0.2 | $10.00 | $10.00 – $20.00 |
| ¹Typical pricing and loading levels are estimates for comparative purposes and can vary based on market conditions and specific application requirements.[4] |
Analysis:
-
Weston TNPP appears to be the cheapest per kilogram, but its higher required loading level can make it less cost-effective than Antioxidant 168 in the final formulation.[4]
-
Antioxidant 168 offers a strong balance of reliable performance at a moderate price, representing an excellent value proposition for many standard applications.[4]
-
Doverphos S-9228 and Mark HP-136 are premium-priced products. Their use is justified in high-performance applications where stability and longevity are critical, and the cost of failure is high, such as in medical devices or aerospace components.[4]
Conclusion
The selection of a secondary antioxidant requires a comprehensive evaluation of performance data against economic factors. For general-purpose applications, Antioxidant 168 demonstrates a highly favorable cost-effectiveness profile. While lower-cost alternatives like Weston TNPP exist, they may require higher concentrations and offer inferior performance, potentially increasing long-term costs. For specialized, high-stress environments where performance cannot be compromised, premium options such as Doverphos S-9228 and Mark HP-136 provide superior stability that justifies their higher initial investment. This guide provides the foundational data and methodologies to empower researchers and professionals to make informed, cost-effective decisions tailored to their specific needs.
References
Efficacy of Di(tridecyl) thiodipropionate in Preventing Polymer Embrittlement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Di(tridecyl) thiodipropionate (DTDTDP) and its efficacy in preventing polymer embrittlement. The performance of DTDTDP is evaluated in the context of other commonly used antioxidants, supported by experimental data and detailed methodologies.
Introduction to Polymer Embrittlement and the Role of Antioxidants
Polymers are susceptible to degradation from environmental factors such as heat, oxygen, and UV radiation. This degradation often leads to embrittlement, characterized by a loss of ductility and an increased tendency to fracture. Antioxidants are crucial additives that protect polymers from such degradation, thereby extending their service life.
Antioxidants are broadly classified into two types: primary and secondary. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the degradation chain reactions. Secondary antioxidants, the class to which this compound belongs, function by decomposing hydroperoxides, which are unstable byproducts of oxidation that can otherwise break down into damaging radicals.
Mechanism of Action: Thiodipropionate Antioxidants
This compound and other thiodipropionate derivatives are thioesters that act as hydroperoxide decomposers. The sulfur atom in the thiodipropionate molecule is key to its antioxidant activity. It effectively neutralizes hydroperoxides, converting them into stable, non-radical products. This mechanism is particularly effective in synergy with primary antioxidants. The primary antioxidant scavenges the initial free radicals, while the secondary antioxidant, like DTDTDP, "cleans up" the resulting hydroperoxides, preventing further degradation. This synergistic relationship significantly enhances the long-term thermal stability of the polymer. A combination ratio of 1:2 or 1:3 of phenolic antioxidant to thiosynergist often provides optimal performance and cost-effectiveness.[1][2]
Comparative Performance of Antioxidants
| Antioxidant System | Type | Key Performance Metric | Typical Application | Advantages | Limitations |
| None | - | Rapid decrease in mechanical properties upon aging | Unstabilized polymers | - | Prone to rapid degradation and embrittlement |
| Hindered Phenol (e.g., Irganox 1076) | Primary | Good melt stability, moderate long-term heat stability | General purpose polyolefins | Effective radical scavenger | Can lead to discoloration (yellowing) |
| Phosphite (e.g., Irgafos 168) | Secondary | Excellent melt processing stability | Polyolefins, Engineering Plastics | Protects primary antioxidants during processing | Limited contribution to long-term thermal stability |
| Thiodipropionate (e.g., DTDTDP, DLTP) | Secondary | Good long-term heat stability, synergistic with primary AOs | Polypropylene, Polyethylene | Non-discoloring, effective hydroperoxide decomposer | Less effective during initial melt processing compared to phosphites |
| Hindered Phenol + Thiodipropionate | Synergistic | Excellent long-term thermal stability and processing stability | Demanding applications (e.g., automotive, pipes) | Superior overall protection against degradation | Higher cost compared to single antioxidant systems |
Experimental Protocols
A key experiment to evaluate the efficacy of antioxidants in preventing thermo-oxidative degradation is the Oxidation Induction Time (OIT) test.
Oxidation Induction Time (OIT) Test (ASTM D3895 / ISO 11357-6)
Objective: To determine the resistance of a stabilized polymer to oxidative degradation by measuring the time until the onset of oxidation under accelerated conditions. A longer OIT indicates better stabilization.[3][4][5][6]
Apparatus: Differential Scanning Calorimeter (DSC)[4][5]
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum sample pan.
-
Heating Phase: The sample is heated in the DSC under an inert nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C for polypropylene).[7]
-
Isothermal Phase (Inert): The sample is held at the isothermal temperature for a short period to ensure thermal equilibrium.
-
Gas Switching: The atmosphere in the DSC cell is switched from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement.[7]
-
Oxidation Phase: The sample remains at the isothermal temperature in the oxygen atmosphere. The antioxidant will prevent oxidation for a period.
-
Detection of Oxidation: Once the antioxidant is consumed, the polymer begins to oxidize, which is an exothermic process. The DSC detects this as a sharp increase in heat flow.
-
OIT Determination: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.[8][9]
Conclusion
This compound, as a secondary antioxidant, plays a crucial role in the long-term stabilization of polymers against embrittlement. Its efficacy is significantly enhanced when used in conjunction with a primary antioxidant, creating a synergistic system that provides comprehensive protection during both processing and the service life of the polymer. While direct comparative data for DTDTDP is limited, the performance of analogous thiodipropionate compounds demonstrates their value in applications requiring high thermal stability. The Oxidation Induction Time test is a reliable and standardized method for quantifying the effectiveness of such antioxidant systems.
References
- 1. specialchem.com [specialchem.com]
- 2. alpha-plast.com.ua [alpha-plast.com.ua]
- 3. store.astm.org [store.astm.org]
- 4. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 5. ahp-makina.com [ahp-makina.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. shimadzu.com [shimadzu.com]
- 9. mt.com [mt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
